Carbidopa-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
(2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1/i2D,3D,4D |
InChI Key |
TZFNLOMSOLWIDK-RPACEKEXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@](C)(C(=O)O)NN)[2H])O)O)[2H] |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Origin of Product |
United States |
Foundational & Exploratory
The Precise Mass and Comprehensive Technical Profile of Carbidopa-d3
Carbidopa-d3, a deuterated isotopologue of Carbidopa, serves as a critical internal standard for the quantification of its parent drug in biological matrices. This technical guide provides an in-depth analysis of this compound, focusing on its precise mass, physicochemical properties, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development.
The exact mass of this compound has been computationally determined to be 229.11418717 Da .[1] This value is crucial for high-resolution mass spectrometry applications, enabling precise identification and quantification.
Physicochemical and Molecular Data
A summary of the key quantitative data for this compound is presented in the tables below, offering a clear comparison of its properties.
| Identifier | Value | Source |
| IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic-2,5,6-d3 acid | [2] |
| CAS Number | 1276732-89-8 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₁D₃N₂O₄ | [3][4][7] |
| Exact Mass | 229.11418717 Da | [1] |
| Molecular Weight | 229.25 g/mol | [1][3][7][8] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
Note: A hydrated form of this compound also exists with the molecular formula C₁₀H₁₁D₃N₂O₄ • H₂O and a formula weight of 247.3 g/mol .[2]
| Property | Value | Source |
| Physical State | Solid | [2] |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [2] |
| XLogP3-AA | -2.2 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 116 Ų | [1] |
Mechanism of Action and Biological Relevance
Carbidopa is a peripherally restricted inhibitor of the enzyme DOPA decarboxylase (DDC).[2][9] This enzyme is responsible for the conversion of L-DOPA to dopamine.[2][9] By inhibiting this conversion in the periphery, Carbidopa allows more L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine in the brain.[9][10] This mechanism is fundamental to the treatment of Parkinson's disease, where it is used in combination with L-DOPA to increase dopamine levels in the brain and reduce peripheral side effects.[2]
Recent research has also identified Carbidopa as an activator of the aryl hydrocarbon receptor (AhR), which may contribute to its therapeutic effects and potential applications in cancer therapy.[2]
Figure 1: Mechanism of Carbidopa Action.
Experimental Protocols
Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Carbidopa in biological samples, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11][12]
Sample Preparation and Derivatization:
Due to the polar and unstable nature of Carbidopa, a derivatization step is often employed to improve its chromatographic retention and detection sensitivity.[11][12]
-
Sample Collection: Blood samples are collected in K2EDTA tubes containing an antioxidant like sodium metabisulfite and immediately placed on ice.[11] Plasma is separated by centrifugation at 4°C.
-
Protein Precipitation/Dilution: For plasma samples, a simple protein precipitation step is performed. Urine samples are typically diluted.[11][12]
-
Derivatization: The hydrazine moiety of Carbidopa is derivatized by reaction with 2,4-pentanedione under acidic conditions at 40°C for one hour.[11][12] This reaction creates a more non-polar product suitable for reversed-phase chromatography.
-
Internal Standard: A known concentration of this compound is added to the samples to serve as an internal standard for response normalization.[11]
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is used to separate the derivatized Carbidopa from other matrix components.
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and selective detection.[11][12]
Figure 2: LC-MS/MS Quantification Workflow.
Synthesis of Carbidopa
A method for synthesizing Carbidopa involves the reaction of oxaziridine with methyldopa ester to produce methyldopa imido ester, which is then hydrolyzed to yield Carbidopa.[13] This process is reported to result in high yield and quality.[13]
References
- 1. This compound | C10H14N2O4 | CID 121225238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (s)-(-)-Carbidopa-d3 | 1276732-89-8 [chemicalbook.com]
- 5. (s)-(-)-Carbidopa-d3 | 1276732-89-8 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. esschemco.com [esschemco.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Carbidopa - Wikipedia [en.wikipedia.org]
- 10. Carbidopa - Proteopedia, life in 3D [proteopedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
The Role of Carbidopa-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Carbidopa-d3 as an internal standard in the quantitative bioanalysis of carbidopa. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development in this field.
Introduction: The Significance of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise measurements.[1][2] An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest. Stable isotopically labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in LC-MS-based bioanalysis.[1][2]
This compound is chemically identical to carbidopa, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle mass difference allows it to be distinguished from the unlabeled carbidopa by a mass spectrometer, while its identical physicochemical properties ensure that it co-elutes with carbidopa during chromatography and experiences similar extraction recovery and matrix effects.[3][4] The use of a SIL internal standard like this compound compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the analytical method.[1][3][5]
Mechanism of Action of Carbidopa
Carbidopa is a peripheral DOPA decarboxylase inhibitor that is co-administered with levodopa for the treatment of Parkinson's disease.[6][7][8][9] Levodopa, the metabolic precursor to dopamine, can cross the blood-brain barrier, whereas dopamine cannot.[6][7] The therapeutic efficacy of levodopa relies on its conversion to dopamine in the brain. However, a significant portion of administered levodopa is metabolized to dopamine in the periphery by the enzyme DOPA decarboxylase. This peripheral conversion leads to a reduction in the bioavailability of levodopa in the brain and can cause side effects such as nausea and vomiting.[8]
Carbidopa inhibits the peripheral DOPA decarboxylase, thereby preventing the premature conversion of levodopa to dopamine.[6][7][10] As carbidopa itself does not cross the blood-brain barrier, it does not interfere with the desired central conversion of levodopa to dopamine.[6][8] This selective peripheral inhibition increases the amount of levodopa that reaches the brain, allowing for a lower dose of levodopa to be administered and reducing the associated side effects.[7][8]
This compound in Quantitative Bioanalysis: A Workflow
The use of this compound as an internal standard is integral to the accurate quantification of carbidopa in biological matrices such as plasma and urine. A typical bioanalytical workflow is depicted below.
Quantitative Data for Bioanalytical Methods
The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of carbidopa using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Carbidopa | 227.1 | 181.1 | ESI+ | [11] |
| This compound | 230.1 | 184.1 | ESI+ | [11] |
| Derivatized Carbidopa | 291.1 | 97.1 | ESI+ | [12] |
| Derivatized this compound | 294.1 | 97.1 | ESI+ | [12] |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | C18 column (e.g., BEH C18, 2.1 mm x 50 mm, 1.7 µm) | Reversed-phase column |
| Mobile Phase | Gradient elution with acetonitrile and water containing an ion-pairing agent (e.g., perfluoropentanoic acid)[11] | Gradient elution with acetonitrile and water containing an acidic modifier (e.g., acetic acid)[12] |
| Flow Rate | 0.3 - 0.5 mL/min | 0.4 - 0.6 mL/min |
| Linearity Range (Plasma) | 25 - 5000 ng/mL[11] | 1 - 1000 ng/mL[13][14] |
| Lower Limit of Quantification (LLOQ) (Plasma) | 25 ng/mL[11] | 1 ng/mL[13][14] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
Detailed Experimental Protocols
The following protocols are a synthesis of methodologies reported in the scientific literature for the quantification of carbidopa in human plasma.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex mix and centrifuge prior to injection into the LC-MS/MS system.
Sample Preparation with Derivatization
For improved chromatographic retention and sensitivity, carbidopa can be derivatized.[13][14]
-
Follow steps 1-7 of the protein precipitation protocol.
-
Evaporate the supernatant to dryness.
-
To the dried residue, add 50 µL of a derivatizing agent solution (e.g., 2,4-pentanedione in an acidic buffer).[14]
-
Incubate the mixture at a specified temperature and time (e.g., 40°C for 60 minutes).[14]
-
After incubation, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or an ion-pairing agent).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for carbidopa and this compound as listed in Table 1.
-
Data Analysis: The peak areas of carbidopa and this compound are integrated, and the ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of carbidopa in the sample by interpolation from a calibration curve prepared in the same biological matrix.
-
Metabolic Pathway of Carbidopa
The major metabolic pathway for carbidopa involves the loss of the hydrazine functional group.[6] Key metabolites include 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and its methylated and hydroxylated derivatives.[6]
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. waters.com [waters.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Carbidopa - Wikipedia [en.wikipedia.org]
- 8. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 9. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Carbidopa-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Carbidopa-d3, a deuterated analog of Carbidopa. Carbidopa is a crucial medication used in the management of Parkinson's disease, acting as a peripheral DOPA decarboxylase inhibitor to enhance the efficacy of Levodopa. The inclusion of deuterium isotopes in drug molecules, a process known as isotopic labeling, is a powerful technique in pharmaceutical research to study drug metabolism, pharmacokinetics, and to serve as internal standards in analytical assays. This document details a proposed synthetic pathway for this compound, presents its key analytical data in a structured format, and illustrates the relevant biological mechanism and synthetic workflow.
Proposed Synthesis of this compound
The synthesis of this compound, specifically (S)-3-(3,4-dihydroxyphenyl-2,5,6-d3)-2-hydrazinyl-2-methylpropanoic acid, involves the introduction of three deuterium atoms onto the phenyl ring of a suitable precursor, followed by a series of reactions analogous to established Carbidopa synthesis routes. The following is a proposed multi-step synthesis.
Experimental Protocol
Step 1: Deuteration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
A plausible method for introducing deuterium onto the aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.
-
Materials: 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).
-
Procedure:
-
Dissolve 3,4-Dimethoxybenzaldehyde in a minimal amount of D₂O.
-
Carefully add a catalytic amount of deuterated sulfuric acid to the solution.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic protons at positions 2, 5, and 6 with deuterium from the solvent.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution in D₂O).
-
Extract the deuterated product, 3,4-Dimethoxybenzaldehyde-d3, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Synthesis of (S)-2-amino-3-(3,4-dimethoxyphenyl-d3)-2-methylpropanoic acid methyl ester (Methyldopa-d3 methyl ester derivative)
This step can be adapted from known syntheses of α-methyl-DOPA derivatives. One common approach is a modified Strecker synthesis.
-
Materials: 3,4-Dimethoxybenzaldehyde-d3, Hydrazine, Potassium cyanide, Methylmagnesium chloride.
-
Procedure:
-
React 3,4-Dimethoxybenzaldehyde-d3 with hydrazine and potassium cyanide in a suitable solvent to form the corresponding α-aminonitrile.
-
Treat the α-aminonitrile with methylmagnesium chloride to introduce the α-methyl group.
-
Hydrolyze the resulting intermediate under acidic conditions to yield the racemic α-methyl-DOPA-d3 derivative.
-
Esterify the carboxylic acid with methanol under acidic conditions to produce the methyl ester.
-
Perform chiral resolution to isolate the desired (S)-enantiomer.
-
Step 3: Conversion to this compound
This final step involves the conversion of the amino group to a hydrazino group.
-
Materials: (S)-2-amino-3-(3,4-dimethoxyphenyl-d3)-2-methylpropanoic acid methyl ester, Oxaziridine reagent.
-
Procedure:
-
React the (S)-methyldopa-d3 methyl ester derivative with an appropriate oxaziridine reagent (e.g., 3,3-pentamethyleneoxaziridine) in a suitable solvent like toluene.[1][2]
-
This reaction converts the primary amine to a hydrazone intermediate.
-
Hydrolyze the hydrazone and the methyl ester groups under acidic conditions (e.g., with hydrochloric acid) to yield this compound.[2]
-
Purify the final product by recrystallization.
-
Quantitative Data
The following tables summarize the expected analytical data for this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₁D₃N₂O₄ |
| Molecular Weight | 229.25 g/mol |
| Isotopic Purity | >98% |
| Chemical Purity | >98% |
| Appearance | White to off-white solid |
| Table 1: Physicochemical Properties of this compound. |
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.85 (s, 2H, -NH₂), 8.65 (s, 1H, Ar-OH), 8.60 (s, 1H, Ar-OH), 6.62 (s, 1H, Ar-H5), 2.95 (d, J=13.6 Hz, 1H, -CH₂-), 2.75 (d, J=13.6 Hz, 1H, -CH₂-), 1.15 (s, 3H, -CH₃). Note: Signals for Ar-H2 and Ar-H6 would be absent due to deuteration. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 176.5 (C=O), 144.8 (Ar-C), 144.2 (Ar-C), 127.5 (Ar-C), 120.5 (Ar-C), 116.8 (Ar-C, C-D), 115.5 (Ar-C, C-D), 60.2 (C-N), 41.5 (-CH₂-), 23.8 (-CH₃). Note: Signals for deuterated carbons would be triplets with reduced intensity. |
| Mass Spectrometry (ESI+) | m/z: 230.1 [M+H]⁺, 213.1 [M-NH₃+H]⁺ |
| Table 2: Expected Analytical Data for this compound. |
Mechanism of Action and Synthetic Workflow
The following diagrams illustrate the biological pathway of Carbidopa and the proposed workflow for the synthesis of this compound.
Caption: Mechanism of action of Carbidopa.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This technical guide outlines a feasible synthetic route for this compound and provides expected analytical data for its characterization. The isotopic labeling of Carbidopa offers a valuable tool for researchers in the field of drug development and neuroscience, enabling more precise and detailed studies of its pharmacological properties. The provided experimental protocol, while based on established chemical principles, should be optimized and validated in a laboratory setting to ensure safety, efficiency, and purity of the final product. The diagrams herein serve to visually summarize the critical aspects of Carbidopa's function and the logical flow of its deuterated analog's synthesis.
References
The Role of Deuterated Carbidopa (Carbidopa-d3) in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the use of Carbidopa-d3 in the context of Parkinson's disease (PD) research. While the therapeutic potential of deuterated Carbidopa has been a topic of scientific interest, its primary and established application to date is as an internal standard for the highly sensitive and accurate quantification of Carbidopa in biological matrices. This guide details the mechanism of action of Carbidopa, the scientific rationale for deuteration, and its practical application in bioanalytical methodologies. Furthermore, to illustrate the therapeutic exploration of deuterated compounds in Parkinson's disease, this guide presents a case study on a deuterated form of L-DOPA. Detailed experimental protocols and quantitative data are provided to support researchers in the field.
Introduction: Carbidopa in Parkinson's Disease Therapy
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] The cornerstone of symptomatic treatment for PD is the administration of Levodopa (L-DOPA), the metabolic precursor to dopamine.[2] However, when administered alone, L-DOPA is extensively metabolized to dopamine in the periphery by the enzyme DOPA decarboxylase (DDC). This peripheral conversion limits the amount of L-DOPA that can cross the blood-brain barrier and be converted to dopamine in the central nervous system (CNS), where it is needed.[3] It also leads to peripheral side effects such as nausea and vomiting.[4]
Carbidopa is a potent inhibitor of peripheral DDC.[5] By inhibiting the peripheral conversion of L-DOPA, Carbidopa increases the bioavailability of L-DOPA to the brain, allowing for a reduction in the required L-DOPA dosage and minimizing peripheral side effects.[6][7] Carbidopa itself does not readily cross the blood-brain barrier, thus preserving the central conversion of L-DOPA to dopamine.[4]
The Rationale for Deuteration in Drug Development
Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its metabolic profile.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By strategically replacing hydrogen with deuterium at sites of metabolic activity, it is possible to:
-
Decrease the rate of drug metabolism: This can lead to a longer drug half-life, reduced dosing frequency, and more stable plasma concentrations.
-
Alter metabolic pathways: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.
-
Improve the safety and tolerability profile: By reducing the formation of reactive metabolites, deuteration can potentially decrease the risk of adverse drug reactions.
This compound: Primary Application as an Internal Standard
While the therapeutic potential of a deuterated form of Carbidopa is a logical consideration based on the principles of deuteration, the current body of scientific literature primarily documents the use of this compound as an internal standard in analytical chemistry. Its structural and chemical similarity to Carbidopa, with a distinct mass difference, makes it an ideal tool for accurate quantification in complex biological samples using mass spectrometry-based methods.
Quantitative Analysis of Carbidopa
Accurate measurement of Carbidopa concentrations in plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
Table 1: Analytical Method Parameters for Carbidopa Quantification using this compound
| Parameter | Plasma | Urine |
|---|---|---|
| Sample Volume | 50 µL | 25 µL |
| Internal Standard | This compound | This compound |
| Sample Preparation | Protein precipitation | Dilution |
| Derivatization | 2,4-pentanedione | 2,4-pentanedione |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 100 ng/mL |
| Concentration Range | 1-1,000 ng/mL | 100-50,000 ng/mL |
Data extracted from a study on the LC-MS/MS quantification of carbidopa in human plasma and urine.
Experimental Protocol: Quantification of Carbidopa in Human Plasma
The following protocol is a summary of a validated method for the determination of Carbidopa in human plasma using this compound as an internal standard.
3.2.1. Materials and Reagents
-
Human plasma (K2EDTA as anticoagulant)
-
Carbidopa analytical standard
-
This compound (internal standard)
-
Methanol
-
Perchloric acid
-
2,4-pentanedione
-
Sodium metabisulfite
-
Butylated hydroxytoluene (BHT)
-
Ultrapure water
3.2.2. Sample Preparation
-
Stabilization: To prevent degradation of the highly unstable Carbidopa, collect blood samples in tubes containing sodium metabisulfite and immediately place them on ice. After centrifugation, add an ethanolic solution of BHT to the plasma.
-
Protein Precipitation: To a 50 µL aliquot of plasma sample, add a solution of the internal standard (this compound) in methanol.
-
Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.
-
Derivatization: Transfer the supernatant to a new tube and add an acidic solution of 2,4-pentanedione. Incubate the mixture at 40°C for one hour to allow for the derivatization of the hydrazine moiety of Carbidopa and this compound.
3.2.3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the derivatized sample onto a reversed-phase liquid chromatography system. A C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous formic acid solution and methanol.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both derivatized Carbidopa and this compound.
-
Quantification: The concentration of Carbidopa in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Carbidopa.
Case Study: Deuterated L-DOPA (SD-1077) in Clinical Research
Rationale for Deuterating L-DOPA
The therapeutic effect of L-DOPA is dependent on its conversion to dopamine in the brain. Dopamine is subsequently metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Preclinical studies have shown that deuteration of L-DOPA can slow the metabolism of the resulting deuterated dopamine, potentially prolonging its effect in the CNS.
Clinical Trial Design
A double-blind, two-period, crossover study was conducted in healthy volunteers to compare the pharmacokinetics, metabolism, and safety of a single oral dose of SD-1077 (150 mg) with standard L-DOPA (150 mg), both in combination with Carbidopa (37.5 mg).
Table 2: Pharmacokinetic Parameters of SD-1077 vs. L-DOPA in Healthy Volunteers
| Analyte | Parameter | SD-1077/CD | L-DOPA/CD | Geometric Least Squares Mean Ratio (90% CI) | P-value |
|---|---|---|---|---|---|
| SD-1077/L-DOPA | Cmax (ng/mL) | - | - | 88.4 (75.9-103.1) | - |
| AUC0-t (ng*h/mL) | - | - | 89.5 (84.1-95.3) | - | |
| AUC0-inf (ng*h/mL) | - | - | 89.6 (84.2-95.4) | - | |
| Dopamine | Cmax (ng/mL) | - | - | 1.8 (1.45-2.24) | 0.0005 |
| AUC0-t (ng*h/mL) | - | - | 2.06 (1.68-2.52) | < 0.0001 | |
| 3-MT | Cmax (ng/mL) | - | - | 1.33 (1.14-1.56) | 0.0077 |
| AUC0-t (ng*h/mL) | - | - | 1.66 (1.42-1.93) | < 0.0001 | |
| 3-OMD | Cmax (ng/mL) | - | - | 1.19 (1.15, 1.23) | < 0.0001 |
| AUC0-t (ng*h/mL) | - | - | 1.31 (1.27, 1.36) | < 0.0001 |
CD: Carbidopa; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; 3-MT: 3-methoxytyramine; 3-OMD: 3-O-methyldopa. Data adapted from a clinical study on SD-1077.
The results indicated that while the peripheral pharmacokinetics of SD-1077 and L-DOPA were comparable, the systemic exposure to dopamine was significantly higher after the administration of SD-1077/CD. This was attributed to a slower metabolic breakdown of the deuterated dopamine by MAO.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of Carbidopa
Caption: Mechanism of Carbidopa in enhancing L-DOPA therapy for Parkinson's disease.
Experimental Workflow for Carbidopa Quantification
Caption: Workflow for the quantification of Carbidopa in plasma using LC-MS/MS.
Clinical Trial Design for Deuterated L-DOPA (SD-1077)
Caption: Crossover clinical trial design for SD-1077 pharmacokinetic study.
Future Directions and Conclusion
The application of deuterated compounds in neurology is an expanding field of research. While this compound has proven to be an invaluable tool for the precise quantification of Carbidopa, its therapeutic potential in Parkinson's disease remains to be explored in preclinical and clinical studies. The investigation of deuterated L-DOPA demonstrates a clear rationale and a pathway for evaluating the potential benefits of deuteration in improving the management of Parkinson's disease. Future research could focus on investigating whether deuteration of Carbidopa could lead to a more stable pharmacokinetic profile, enhanced DDC inhibition, or neuroprotective effects. Such studies would require the synthesis of high-purity this compound for therapeutic use and the development of relevant in vitro and in vivo models to assess its efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toward the Understanding of the Metabolism of Levodopa I. DFT Investigation of the Equilibrium Geometries, Acid-Base Properties and Levodopa-Water Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity Carbidopa-d3
For researchers, scientists, and drug development professionals, sourcing high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental data. This technical guide provides an in-depth overview of commercial suppliers of high-purity Carbidopa-d3, its applications, and relevant experimental methodologies.
Introduction to this compound
This compound is the deuterium-labeled version of Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1][2][3] It is most commonly used in combination with Levodopa (L-DOPA) for the treatment of Parkinson's disease.[3][4][5] Carbidopa's primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues, thereby increasing the bioavailability of L-DOPA in the central nervous system.[1][2][6] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Carbidopa in biological samples using mass spectrometry-based assays.[7][8]
Commercial Suppliers of High-Purity this compound
A number of reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison.
| Supplier | Product Name | Purity | Isotopic Enrichment | Molecular Formula | CAS Number |
| ESS Chem Co. | S-(-)-Carbidopa-D3 (ring) | 99.8% (HPLC) | >98% atom D | C₁₀H₁₁D₃N₂O₄ | 28860-95-9 (unlabelled) |
| MedChemExpress | This compound (monohydrate) | 98.0% | 99.30% | C₁₀H₁₃D₃N₂O₅ | 1276197-58-0 |
| Simson Pharma Limited | Carbidopa D3 | Certificate of Analysis provided | Certificate of Analysis provided | - | - |
| Acanthus Research | S-(-)-Carbidopa-D3 | - | - | C₁₀H₁₁D₃N₂O₄ | 28860-95-9 |
| Pharmaffiliates | (S)-(-)-Carbidopa-d3 Monohydrate | High Purity | - | C₁₀H₁₃D₃N₂O₅ | - |
| CLEARSYNTH | (S)-(-)-Carbidopa-d3 Hydrate | - | - | C₁₀H₁₃D₃N₂O₅ | 1276197-58-0 |
| Veeprho | This compound | - | - | C₁₀H₁₁D₃N₂O₄ | 1276732-89-8 |
Experimental Protocols
The primary application of high-purity this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Carbidopa in biological matrices like plasma and urine.[7][8]
Key Experiment: Quantification of Carbidopa in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a detailed methodology based on established protocols.[7][8][9][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of a 10% trifluoroacetic acid (TFA) solution containing the internal standard, this compound, at a concentration of 200 µg/L.[11]
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a Kinetex biphenyl column (50 mm x 3 mm, 2.6 µm), is suitable.[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20, v/v).[10]
-
Flow Rate: A flow rate of 0.3 mL/min is typically used.[10]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Internal Standard): The transition will be shifted by the mass of the deuterium labels. For a d3-labeled standard, a potential transition could be m/z 230 → 184. The exact transition should be optimized based on the specific labeled position and fragmentation pattern.
-
Optimization: Source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Carbidopa) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of known concentrations of Carbidopa standards versus their concentrations.
-
The concentration of Carbidopa in the unknown samples is then determined from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of Carbidopa
Carbidopa exerts its therapeutic effect by inhibiting the DOPA decarboxylase (DDC) enzyme in the peripheral tissues. This prevents the premature conversion of L-DOPA to dopamine, allowing more L-DOPA to cross the blood-brain barrier where it can be converted to dopamine in the brain to alleviate the symptoms of Parkinson's disease.
Caption: Mechanism of Carbidopa in preventing peripheral L-DOPA metabolism.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Carbidopa using this compound as an internal standard.
Caption: Workflow for pharmacokinetic analysis using this compound.
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carbidopa - Wikipedia [en.wikipedia.org]
- 4. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaji.net [oaji.net]
- 11. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Carbidopa-d3 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a Certificate of Analysis (CoA) for Carbidopa-d3. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and drug development settings.
Introduction to this compound
Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1][2][3] It is co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease.[2][4][5] Carbidopa's primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[3][5][6] This is crucial because dopamine itself cannot cross the blood-brain barrier, whereas L-DOPA can.[1][6] By inhibiting peripheral DDC, Carbidopa increases the bioavailability of L-DOPA in the central nervous system, allowing for lower doses of L-DOPA to be effective and reducing peripheral side effects such as nausea and vomiting.[2][4]
This compound is a deuterated analog of Carbidopa, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[7]
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a this compound Certificate of Analysis.
Table 1: Identification and Physical Properties
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₁D₃N₂O₄ |
| Molecular Weight | ~229.25 g/mol |
Table 2: Purity and Impurity Profile
| Test | Method | Acceptance Criteria |
| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% |
| Isotopic Enrichment | Mass Spectrometry or NMR | ≥ 98% Deuterium incorporation |
| Residual Solvents | Gas Chromatography (GC-HS) | Meets USP <467> limits |
| Water Content | Karl Fischer Titration | Report value |
| Related Substances | HPLC | Report individual and total impurities |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Principle: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating them from any process-related impurities or degradation products.[8][9][10][11]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient elution is often employed, typically using a mixture of an acidic aqueous buffer (e.g., phosphate buffer at low pH) and an organic solvent like methanol or acetonitrile.[9][11]
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for Carbidopa.[8][9]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of this peak relative to the total area of all peaks is used to calculate the purity. Impurities are identified by their unique retention times and quantified based on their peak areas.
Mass Spectrometry (MS) for Isotopic Enrichment
Principle: Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation (isotopic enrichment).[12][13][14]
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for molecules like Carbidopa.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to the unlabeled Carbidopa (d0) and the deuterated forms (d1, d2, d3) are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.[15][16][17][18]
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the phenyl ring will be absent or significantly reduced in intensity. This confirms the successful incorporation of deuterium at the specified positions.
Gas Chromatography (GC) for Residual Solvents
Principle: This method is used to identify and quantify any residual organic solvents that may be present from the manufacturing process, ensuring they are below the safety limits defined by the United States Pharmacopeia (USP) chapter <467>.[19][20][21][22][23]
Methodology:
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Columns: As per USP <467>, two columns of different polarity are often used for confirmation (e.g., a G43 and a G16 phase).[20][21]
-
Sample Preparation: A known amount of this compound is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide or water).
-
Analysis: The vial is heated to vaporize the residual solvents, and a sample of the headspace gas is injected into the GC. The retention times of any detected peaks are compared to those of known solvent standards to identify the solvents present. The peak areas are used to quantify the concentration of each solvent.
Visualized Workflows and Pathways
Caption: Analytical workflow for this compound Certificate of Analysis generation.
Caption: Mechanism of action of Carbidopa in conjunction with Levodopa.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbidopa - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 4. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 5. What is Carbidopa used for? [synapse.patsnap.com]
- 6. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moravek.com [moravek.com]
- 17. news-medical.net [news-medical.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. uspnf.com [uspnf.com]
- 20. phenomenex.com [phenomenex.com]
- 21. agilent.com [agilent.com]
- 22. scispec.co.th [scispec.co.th]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Deuterium Labeling in Carbidopa-d3: An In-depth Technical Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of deuterium labeling in Carbidopa-d3, a critical aspect for its application in pharmaceutical research and development. While direct quantitative studies on the deuterium exchange of this compound are not extensively available in public literature, this document synthesizes existing data on the molecule's general stability, the established use of this compound as an internal standard, and the fundamental principles of deuterium stability on aromatic rings to provide a thorough understanding of the topic.
Introduction to Deuterium Labeling in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in drug discovery and development. Its incorporation into drug molecules can alter pharmacokinetic profiles, primarily by slowing down metabolism through the kinetic isotope effect. This can lead to improved drug efficacy and safety. Furthermore, deuterated compounds like this compound are essential as internal standards in bioanalytical assays due to their chemical similarity to the parent drug and distinct mass, allowing for precise quantification.
This compound is the deuterium-labeled version of Carbidopa, a peripheral dopa decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson's disease. The deuterium atoms in commercially available this compound are located on the aromatic ring at positions 2, 5, and 6. The stability of these deuterium labels is paramount for its reliable use as an internal standard and for any potential therapeutic applications.
Inferred Stability from Use as an Internal Standard
This compound is widely employed as an internal standard for the quantification of Carbidopa in biological matrices such as plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle of using a stable isotope-labeled internal standard relies on the assumption that it behaves identically to the analyte during sample preparation, chromatography, and ionization, with the key difference being its mass. This widespread and successful application strongly implies that the deuterium labels on this compound are stable and do not undergo significant exchange under the typical conditions of bioanalytical methods, which include extraction, chromatographic separation, and mass spectrometric detection.[1][2][3]
Theoretical Stability of Deuterium on the Aromatic Ring
The deuterium atoms in this compound are attached to a dihydroxylated aromatic ring. Aromatic C-D bonds are generally considered to be robust. However, the stability can be influenced by the presence of activating or deactivating groups on the ring and the surrounding chemical environment.
The hydroxyl groups on the catechol ring of Carbidopa are electron-donating, which activates the aromatic ring towards electrophilic substitution. While this activation could theoretically facilitate hydrogen-deuterium (H/D) exchange under certain conditions, such exchange typically requires harsh acidic or basic conditions and/or high temperatures that are not encountered under physiological or standard analytical conditions.[4][5][6][7][8][9] Studies on H/D exchange in aromatic compounds often utilize strong deuterated acids like trifluoroacetic acid (CF3COOD) or sulfuric acid (D2SO4) to promote the reaction, conditions that are far from those in biological systems.[4][6][9] Therefore, significant in vivo deuterium exchange from the aromatic ring of this compound is not expected.
Overall Chemical Stability of the Carbidopa Molecule
While the deuterium labels themselves are considered stable, the Carbidopa molecule as a whole is known to be unstable under certain conditions, particularly in solution.[1][2][10][11][12][13][14] Understanding the general stability of Carbidopa provides a crucial context for handling and analyzing its deuterated analogue.
Table 1: Summary of Carbidopa Stability and Stabilization Strategies
| Condition | Observation | Stabilization Strategy |
| Aqueous Solution | Unstable, prone to degradation.[12][13][14] | Refrigeration or freezing of solutions.[13] |
| Neutral/Alkaline pH | Degradation is more pronounced. | Acidification of the solution to a low pH (e.g., pH 1.5).[2][10] |
| Presence of Oxidants | Susceptible to oxidative degradation.[11] | Addition of antioxidants such as sodium metabisulfite and butylated hydroxytoluene.[2] |
| Exposure to Light | Potential for photodegradation.[11] | Storage in light-protected containers.[2] |
It is important to note that the degradation pathways of the Carbidopa molecule do not necessarily involve the cleavage of the aromatic C-D bonds. The instability is more related to the hydrazine and catechol moieties of the molecule.
Experimental Protocols
While specific protocols for testing the deuterium stability of this compound are not detailed in the literature, a general workflow can be proposed based on standard analytical techniques.
Hypothetical Experimental Workflow for Assessing Deuterium Label Stability
A robust assessment of the stability of the deuterium label in this compound would involve incubating the compound under various stress conditions and then analyzing the extent of deuterium loss using mass spectrometry.
Caption: Hypothetical workflow for deuterium stability testing of this compound.
This experimental design would allow for the quantitative assessment of deuterium loss over time under conditions that mimic physiological environments as well as forced degradation scenarios.
Signaling Pathways and Logical Relationships
The primary role of Carbidopa is to inhibit the peripheral conversion of Levodopa to Dopamine, thereby increasing the bioavailability of Levodopa in the central nervous system. The deuteration of Carbidopa does not alter this fundamental mechanism of action.
Caption: Mechanism of action of Carbidopa in Levodopa therapy.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Carbidopa-d3 in the Quantitative Bioanalysis of Levodopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Carbidopa-d3 as an internal standard for the quantitative bioanalysis of levodopa in biological matrices. Levodopa is the primary treatment for Parkinson's disease, and its accurate quantification is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2][3][4] Carbidopa is co-administered with levodopa to inhibit its peripheral decarboxylation, thereby increasing its bioavailability in the brain.[5][6] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Core Principles and Rationale
The cornerstone of accurate bioanalysis with LC-MS/MS is the use of a suitable internal standard (IS). An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, but is mass-distinguishable. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" as its physicochemical properties are nearly identical to the unlabeled analyte, carbidopa. This ensures that any variations during sample preparation and analysis affect both the analyte and the IS to the same extent, leading to a highly accurate and precise quantification of the analyte, levodopa. While this compound is the specific internal standard for carbidopa, its use is integral to methods that simultaneously quantify levodopa, for which a corresponding deuterated standard like Levodopa-d3 is also employed.[7]
Experimental Methodologies
A robust and validated bioanalytical method is paramount for reliable data. The following sections detail a typical experimental protocol for the simultaneous quantification of levodopa and carbidopa in plasma using their respective deuterated internal standards.
Sample Preparation: Automated Liquid-Liquid Extraction (LLE)
A 96-well plate-based automated liquid-liquid extraction is an efficient method for sample clean-up.[7]
Protocol:
-
Antioxidant Treatment: To prevent the degradation of the catecholamines levodopa and carbidopa, the plasma samples are stabilized with an antioxidant, such as sodium metabisulfite.[7][8]
-
Internal Standard Spiking: A working solution of Levodopa-d3 and this compound is added to each plasma sample.
-
Protein Precipitation & Extraction: A mixture of ethyl acetate and butyl alcohol is used for protein precipitation and extraction of the analytes and internal standards.[7] The use of butyl alcohol has been shown to significantly enhance the recovery of both levodopa and carbidopa.[7]
-
Ion-Pairing Agent: A volatile ion-pairing agent, such as perfluoropentanoic acid (PFPA), is added to improve the chromatographic retention and peak shape of the polar analytes on a reversed-phase column.[7]
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of levodopa and carbidopa are typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of analytes from matrix components |
| Flow Rate | Typically 0.3-0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Levodopa | Levodopa-d3 (IS) | Carbidopa | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 198.1 → 152.1 | 201.1 → 155.1 | 227.1 → 181.1 | 230.1 → 184.1 |
| Collision Energy | Optimized for each transition | Optimized for each transition | Optimized for each transition | Optimized for each transition |
| Dwell Time | 100-200 ms | 100-200 ms | 100-200 ms | 100-200 ms |
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for the simultaneous quantification of levodopa and carbidopa using their deuterated internal standards.[7]
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Levodopa | 50 - 10,000 | > 0.99 |
| Carbidopa | 25 - 5,000 | > 0.99 |
Table 4: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Levodopa | LLOQ | 50 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 150 | < 15 | ± 15 | < 15 | ± 15 | |
| Mid | 1,000 | < 15 | ± 15 | < 15 | ± 15 | |
| High | 8,000 | < 15 | ± 15 | < 15 | ± 15 | |
| Carbidopa | LLOQ | 25 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 75 | < 15 | ± 15 | < 15 | ± 15 | |
| Mid | 500 | < 15 | ± 15 | < 15 | ± 15 | |
| High | 4,000 | < 15 | ± 15 | < 15 | ± 15 |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Levodopa | > 80 | < 15 |
| Carbidopa | > 80 | < 15 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of levodopa and carbidopa.
References
- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Simultaneous Quantification of Carbidopa and Levodopa in Human Plasma using LC-MS/MS with Carbidopa-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa, a metabolic precursor of dopamine, remains the cornerstone of treatment for Parkinson's disease. It is typically co-administered with a peripheral DOPA decarboxylase inhibitor, such as Carbidopa, to prevent its premature metabolism in the bloodstream, thereby increasing its bioavailability in the central nervous system. The therapeutic efficacy and pharmacokinetic variability of this drug combination necessitate a robust and sensitive analytical method for their simultaneous quantification in biological matrices. This document provides a detailed protocol for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Carbidopa and Levodopa in human plasma, utilizing Carbidopa-d3 as the internal standard (IS). This method is crucial for therapeutic drug monitoring, pharmacokinetic and bioequivalence studies.[1][2][3][4]
Experimental Protocols
This section details the materials, reagents, and procedures for the sample preparation, and LC-MS/MS analysis.
Materials and Reagents
-
Carbidopa, Levodopa, and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Perchloric acid (optional, for protein precipitation)
-
Sodium metabisulfite (as an antioxidant stabilizer)[5]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbidopa, Levodopa, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of Carbidopa and Levodopa from their respective stock solutions using a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is employed for the extraction of the analytes from human plasma.[1][2][4][6]
-
Sample Thawing: Thaw the plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for the retention of polar compounds like Carbidopa and Levodopa.[7][8][9]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | HILIC Column (e.g., 150 x 2.1 mm, 3 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5-7 minutes[7][9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V[10] |
| Source Temperature | 400-600°C[10][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Levodopa | 198.1 | 152.1[9] | 150 | 15 |
| Carbidopa | 227.1 | 181.1[9] | 150 | 20 |
| This compound * | 294.1 | 97.1[11] | 150 | 25 |
*Note: The MRM transition for this compound is based on a derivatized form as reported in the literature.[11] Users should optimize the MRM transition for their specific non-derivatized this compound standard.
Data Presentation: Method Validation Summary
The described method has been validated according to regulatory guidelines, demonstrating its reliability for the intended application. A summary of the validation parameters is presented below.
Table 4: Quantitative Method Validation Data
| Parameter | Levodopa | Carbidopa |
| Linearity Range (ng/mL) | 5 - 2000 | 2 - 500[12] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[12] | 2[12] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% |
Mandatory Visualization
The following diagram illustrates the experimental workflow from sample collection to data acquisition.
Caption: Experimental workflow for the LC-MS/MS analysis of Carbidopa and Levodopa.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Carbidopa and Levodopa in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and rapid, making it highly suitable for applications in clinical research and drug development, particularly for pharmacokinetic and bioequivalence studies. The use of a simple protein precipitation protocol ensures high throughput, while the HILIC-based chromatography provides excellent separation for these polar analytes.
References
- 1. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. research.rug.nl [research.rug.nl]
- 12. oaji.net [oaji.net]
Application Note: Preparation of Carbidopa-d3 Internal Standard Stock Solution
Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development and sample analysis using LC-MS/MS.
Introduction: Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase inhibitor used in combination with Levodopa for the treatment of Parkinson's disease.[1][2] Accurate quantification of Carbidopa in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Carbidopa-d3, is the gold standard for quantitative LC-MS/MS analysis.[3][4] It effectively compensates for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[5][6]
However, Carbidopa is known to be unstable in solution, susceptible to oxidation.[7][8][9] This protocol provides a detailed methodology for the preparation of a this compound internal standard stock solution, with a primary focus on ensuring its stability and concentration accuracy.
Experimental Protocol: this compound Stock Solution (1.0 mg/mL)
This protocol is optimized to enhance the stability of the this compound stock solution.
1.1 Materials and Equipment
-
This compound (hydrate or anhydrous solid, ≥98% purity)
-
Solvent Component A: Acetic Acid, glacial
-
Solvent Component B: Sodium Metabisulfite (antioxidant)
-
Solvent Component C: Deionized Water, LC-MS grade
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
Amber glass vials or clear vials stored in a light-protected box
-
Low-temperature freezer (-70°C or -20°C)
-
Ice bath
-
Vortex mixer and/or ultrasonic bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
1.2 Preparation of Stock Solvent A specialized solvent containing an antioxidant is prepared to prevent the degradation of this compound.
-
Prepare a 1.5% aqueous acetic acid solution. For 100 mL, add 1.5 mL of glacial acetic acid to approximately 90 mL of LC-MS grade water in a volumetric flask and bring to volume.
-
Weigh and dissolve 500 mg of sodium metabisulfite into the 100 mL of 1.5% acetic acid solution to achieve a final concentration of 5 mg/mL.
-
Chill this "Stock Solvent" in an ice bath before use.
1.3 Preparation of 1.0 mg/mL this compound Stock Solution All procedures should be performed on an ice bath and under yellow light to minimize degradation.
-
Weighing: Accurately weigh 10.0 mg of this compound solid directly into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7-8 mL of the pre-chilled Stock Solvent to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30 seconds and/or an ultrasonic bath for 5 minutes to ensure the solid is completely dissolved.
-
Final Volume: Allow the solution to return to room temperature (if sonicated), then carefully add the pre-chilled Stock Solvent to the 10 mL mark. Invert the flask 10-15 times to ensure homogeneity.
-
Aliquoting: Immediately dispense the stock solution into appropriately labeled, amber-colored cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in a freezer at ≤ -70°C. For less stringent requirements, storage at -20°C is also cited, but -70°C is recommended for long-term stability.
Quantitative Data Summary
The following table summarizes various reported methods for preparing Carbidopa and this compound standard solutions, providing researchers with options based on available reagents and instrumentation.
| Reference | Analyte | Stock Concentration | Solvent System | Key Preparation & Handling Notes | Storage Conditions |
| University of Groningen | This compound | 1.0 mg/mL | Ice-cold 1.5% aqueous acetic acid containing 5 mg/mL sodium metabisulfite. | All solutions and samples prepared on wet ice and under yellow light to ensure stability. | Stock solutions aliquoted and stored at -70°C. |
| Semantic Scholar | Carbidopa (as IS) | 1.0 mg/mL | Methanol containing 0.04% perchloric acid. | An ultrasonic bath was used for 5 minutes to aid dissolution. | Not specified for stock; working solutions prepared from stock. |
| A2S | This compound H2O | 1000 µg/mL (1.0 mg/mL) | Acetonitrile | Commercially available pre-made solution.[10] | Recommended storage at room temperature.[10] |
| Cayman Chemical | Carbidopa (hydrate) | Not Specified | Methanol or DMSO | Carbidopa is noted as being slightly soluble in these organic solvents.[11] The solvent should be purged with an inert gas. | Solid material stored at -20°C. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the preparation of the this compound internal standard stock solution.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (S)-(-)-Carbidopa D3 H2O (ring D3) [a-2-s.com]
- 11. 1276197-58-0 CAS MSDS ((S)-(-)-CARBIDOPA-D3 H2O (RING-D3)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Carbidopa-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa is a crucial pharmaceutical agent used in the management of Parkinson's disease. It acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, preventing the conversion of L-DOPA (levodopa) to dopamine in the peripheral tissues.[1] This action increases the bioavailability of L-DOPA in the central nervous system, where it is needed to replenish dopamine levels.[1] Carbidopa itself does not cross the blood-brain barrier, confining its activity to the periphery.[1][2]
In pharmacokinetic (PK) studies, a stable isotope-labeled version of the drug, such as Carbidopa-d3, is often used as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This ensures accurate and precise measurement of the analyte (Carbidopa) in biological matrices. These application notes provide detailed information and protocols for conducting in vivo pharmacokinetic studies involving Carbidopa, with a focus on the use of this compound as an internal standard.
Data Presentation: Carbidopa Bioanalytical and Pharmacokinetic Parameters
The following tables summarize key quantitative data for Carbidopa from various studies.
Table 1: Bioanalytical Method Parameters for Carbidopa Quantification
| Parameter | Human Plasma | Human Urine | Rat Plasma | Reference |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | [3][5][6] |
| Internal Standard | This compound | This compound | This compound | [3][4] |
| Calibration Range | 1 - 1,000 ng/mL | 100 - 50,000 ng/mL | 25 - 5,000 ng/mL | [3][5] |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL | 100 ng/mL | 2 ng/mL | [3][5][7] |
| Upper Limit of Quantification (ULOQ) | 1,000 - 6,000 µg/L | 50,000 ng/mL | 500 ng/mL | [8][9] |
| Sample Volume | 50 µL | 25 µL | N/A | [3][5] |
Table 2: this compound Internal Standard (IS) Working Solution Concentrations
| Matrix | IS Concentration | Reference |
| Human Plasma | 50.0 ng/mL | [3] |
| Human Urine | 7,500 ng/mL | [3] |
Table 3: Example In Vivo Dosages and Administration Routes for Carbidopa
| Species | Dosage | Route of Administration | Reference |
| Human | 37.5 mg (single dose) | Oral | [3] |
| Human | 10 - 600 mg | Oral | [10] |
| Human | 3.33 mg/h for 24h | Continuous Subcutaneous Infusion | [11] |
| Rabbit | 5 mg/kg | Oral | [12] |
| Rat | 5 mg/kg | Oral | [13] |
Signaling Pathway
Carbidopa's primary mechanism of action is the inhibition of the DOPA decarboxylase (DDC) enzyme in the periphery. This prevents the conversion of Levodopa to Dopamine outside of the central nervous system.
Caption: Mechanism of Carbidopa Action.
Experimental Protocols
In Vivo Dosing and Sample Collection (Rodent Model)
This protocol outlines a general procedure for an oral pharmacokinetic study in rats.
Caption: In Vivo Pharmacokinetic Study Workflow.
a. Animal Model: Male Sprague-Dawley rats (250-300 g). Animals should be acclimatized for at least one week before the experiment.
b. Formulation Preparation: Prepare a suspension of Levodopa/Carbidopa (e.g., 20/5 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
c. Dosing: Administer the formulation via oral gavage.
d. Blood Collection: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). To prevent degradation of Carbidopa, it is recommended to add antioxidants like sodium metabisulfite to the collection tubes and keep samples on ice.[3][5]
e. Plasma Preparation: Centrifuge the blood samples (e.g., 3500 x g for 15 minutes at 4°C) to separate the plasma.[8]
f. Storage: Store the plasma samples at -70°C until bioanalysis.[3]
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for extracting Carbidopa from plasma samples.
a. Reagents and Solutions:
- This compound internal standard (IS) working solution (e.g., 50 ng/mL in methanol/water 1:1 v/v).[3]
- Perchloric acid (0.4 M) or 10% Trichloroacetic acid (TCA) solution.[8][14]
- Acetonitrile.
- Methanol/water (1:1 v/v).
b. Extraction Procedure:
- To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[8]
- Add a specified volume of the this compound IS working solution.
- Add 300 µL of 10% TFA solution (or an appropriate volume of another acid like perchloric acid) to precipitate the proteins.[8]
- Vortex the mixture for approximately 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[8]
- Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Chromatographic Conditions (Example):
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
- Flow Rate: 0.3 mL/min.[7]
- Injection Volume: 20 µL.[14]
- Column Temperature: 35°C.[7]
b. Mass Spectrometric Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Carbidopa: e.g., m/z 227.1 → 181.0
- This compound: e.g., m/z 230.1 → 184.0 (Note: exact masses may vary slightly based on instrumentation)
c. Quantification:
- Construct a calibration curve by plotting the peak area ratio of Carbidopa to this compound against the nominal concentration of the calibration standards.
- Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.[14]
- Determine the concentration of Carbidopa in the unknown samples from the calibration curve.
Conclusion
These application notes provide a framework for conducting in vivo pharmacokinetic studies of Carbidopa using this compound as an internal standard. The provided tables summarize essential quantitative data, and the detailed protocols offer a starting point for experimental design. Researchers should validate all bioanalytical methods according to regulatory guidelines to ensure data accuracy and reliability. The instability of Carbidopa necessitates careful sample handling, including the use of antioxidants and maintaining low temperatures, to obtain reliable pharmacokinetic data.[3][5]
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 11. Subcutaneous Administration of Carbidopa Enhances Oral Levodopa Pharmacokinetics: A Series of Studies Conducted in Pigs, Mice, and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of the bioavailability and other pharmacokinetic parameters of levodopa (with carbidopa) in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Sensitivity Detection of Carbidopa-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa is a peripheral dopa-decarboxylase inhibitor administered in combination with levodopa for the treatment of Parkinson's disease. It prevents the peripheral conversion of levodopa to dopamine, thereby increasing its bioavailability in the central nervous system. Carbidopa-d3 is a deuterated stable isotope-labeled internal standard essential for the accurate quantification of carbidopa in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed mass spectrometry parameters and a comprehensive protocol for the sensitive detection of this compound, often in conjunction with the analysis of carbidopa.
The reliable quantification of carbidopa can be challenging due to its polar and unstable nature.[1][2] To overcome these challenges, derivatization techniques are often employed to enhance chromatographic retention and improve sensitivity.[1][2] This document outlines a method involving derivatization with 2,4-pentanedione, which converts carbidopa and its deuterated internal standard into less polar molecules suitable for reversed-phase chromatography.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of derivatized Carbidopa and this compound in human plasma and urine.
Table 1: Mass Spectrometry Parameters for Derivatized Carbidopa and this compound
| Analyte | Matrix | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Derivatized Carbidopa | Plasma | 291.1 | 97.1 | Positive ESI |
| Derivatized this compound | Plasma | 294.1 | 97.1 | Positive ESI |
| Derivatized Carbidopa | Urine | 291.1 | 139.1 | Positive ESI |
| Derivatized this compound | Urine | 294.1 | 142.1 | Positive ESI |
Table 2: Method Performance Characteristics
| Parameter | Human Plasma | Human Urine |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 100 ng/mL |
| Linear Dynamic Range | 1 - 1,000 ng/mL | 100 - 50,000 ng/mL |
| Sample Volume | 50 µL | 25 µL |
Experimental Protocols
Materials and Reagents
-
Carbidopa and this compound reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
2,4-pentanedione
-
Acetic acid
-
Sodium metabisulfite
-
Butylated hydroxytoluene (BHT)
-
Human plasma (dipotassium EDTA)
-
Human urine
Sample Preparation Protocol (Human Plasma)
-
Antioxidant Addition: To 50 µL of human plasma, add 5 µL of a solution containing 5 mg/mL sodium metabisulfite and 1 mg/mL butylated hydroxytoluene in water.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution.
-
Protein Precipitation: Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a new tube.
-
Derivatization: Add 50 µL of a solution containing 2% (v/v) 2,4-pentanedione and 2% (v/v) acetic acid in water.
-
Incubation: Incubate the mixture at 40°C for 60 minutes.
-
Injection: Inject the derivatized sample into the LC-MS/MS system.
Sample Preparation Protocol (Human Urine)
-
Sample Dilution: Dilute 25 µL of human urine with 75 µL of water.
-
Acidification: Acidify the diluted urine to approximately pH 1.5 with formic acid.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution.
-
Derivatization: Add 50 µL of a solution containing 2% (v/v) 2,4-pentanedione and 2% (v/v) acetic acid in water.
-
Incubation: Incubate the mixture at 40°C for 60 minutes.
-
Injection: Inject the derivatized sample into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters
-
Instrument: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
IonSpray Voltage: 5500 V
-
Interface Temperature: 600°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: MRM transitions for derivatized Carbidopa and this compound.
References
Application Note: Therapeutic Drug Monitoring of Carbidopa Using Carbidopa-d3 as an Internal Standard by LC-MS/MS
Introduction
Carbidopa is a crucial medication administered in conjunction with Levodopa for the management of Parkinson's disease. It acts as a peripheral dopa-decarboxylase inhibitor, preventing the conversion of Levodopa to dopamine in the bloodstream, thereby increasing the bioavailability of Levodopa in the brain and reducing its side effects.[1][2] Therapeutic Drug Monitoring (TDM) of Carbidopa is essential to optimize dosing, minimize toxicity, and enhance therapeutic outcomes.[3][4][5] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Carbidopa in human plasma, utilizing its stable isotope-labeled counterpart, Carbidopa-d3, as an internal standard to ensure accuracy and precision.[6][7]
Principle
The method is based on the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into the plasma sample, which then undergoes extraction. Since this compound is chemically identical to Carbidopa, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. The ratio of the signal intensity of the analyte (Carbidopa) to the internal standard (this compound) is used for quantification, effectively correcting for any variability in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the quantitative parameters of published LC-MS/MS methods for Carbidopa analysis.
Table 1: Linearity and Quantification Limits for Carbidopa in Human Plasma
| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| HILIC-MS/MS[3] | 65 - 800 | 65 |
| LC-MS/MS[8] | 2 - 500 | 2 |
| UHPLC-MS/MS[9][10] | 15 - 6000 | 15 |
| LC-MS/MS with Derivatization[6][11] | 1 - 1000 | 1 |
| LC-MS/MS[7] | 25 - 5000 | 25 |
Table 2: Precision and Accuracy Data for Carbidopa Quantification
| Method Reference | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |
| HILIC-MS/MS[3] | ≤ 13.99 | ≤ 13.99 | within ±13.44 |
| LC-MS/MS[8] | 4.1 - 6.4 | 4.1 - 6.4 | 94.5 - 102.2 |
| UHPLC-MS/MS[9][10] | Met acceptance criteria | Met acceptance criteria | Met acceptance criteria |
Experimental Protocols
1. Materials and Reagents
-
Carbidopa analytical standard
-
This compound internal standard[12]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Antioxidants (e.g., sodium metabisulfite) to ensure stability[6][11]
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Carbidopa and this compound (e.g., 1 mg/mL) in a suitable solvent, such as an acidic aqueous solution containing antioxidants.[11]
-
Working Solutions: Prepare serial dilutions of the Carbidopa stock solution to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Spiked Samples: Spike blank human plasma with the appropriate working solutions to generate calibration standards and QC samples. Also, add the this compound internal standard working solution to all samples (except blanks) to achieve a final, constant concentration.
3. Sample Preparation (Protein Precipitation)
This is a common and straightforward extraction method.[3][6][11]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition).
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 or a HILIC column can be used.[3][6] For example, an Atlantis HILIC column (150 x 2.1 mm, 3 µm).[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid is common.[3] For instance, isocratic elution with acetonitrile/water (79:21, v/v) containing 0.05% formic acid.[3]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.[11]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5. Data Analysis
-
Integrate the peak areas for both Carbidopa and this compound for each sample.
-
Calculate the peak area ratio (Carbidopa peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of Carbidopa in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Carbidopa TDM using LC-MS/MS.
Caption: Logical relationship of Carbidopa and its internal standard.
References
- 1. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DailyMed - CARBIDOPA tablet [dailymed.nlm.nih.gov]
- 3. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic drug monitoring in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug-Drug Interactions with Levodopa using Carbidopa-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing deuterated carbidopa (Carbidopa-d3) in the investigation of drug-drug interactions (DDIs) with Levodopa. The inclusion of detailed experimental protocols, data presentation tables, and pathway diagrams aims to facilitate the design and execution of robust preclinical and clinical studies.
Introduction
Levodopa remains the cornerstone of treatment for Parkinson's disease. It is a prodrug that is converted to dopamine in the brain, alleviating the motor symptoms of the disease.[1] However, Levodopa is extensively metabolized in the periphery, primarily by aromatic L-amino acid decarboxylase (AADC), which limits its bioavailability in the central nervous system. To overcome this, Levodopa is co-administered with a peripheral AADC inhibitor, most commonly Carbidopa.[1][2][3] Carbidopa itself does not cross the blood-brain barrier, thereby selectively inhibiting the peripheral conversion of Levodopa to dopamine and increasing its central availability.[2]
Understanding the potential for drug-drug interactions with the Levodopa/Carbidopa combination is crucial for patient safety and therapeutic efficacy. Co-administered drugs can interfere with the absorption, distribution, metabolism, and excretion (ADME) of either Levodopa or Carbidopa, leading to altered therapeutic effects or adverse reactions.[4][5][6] this compound, a stable isotope-labeled form of Carbidopa, serves as an invaluable tool, primarily as an internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for precise quantification in complex biological matrices.[7][8] This allows for accurate assessment of pharmacokinetic parameters in DDI studies.
Key Signaling and Metabolic Pathways
The metabolism of Levodopa is a complex process involving several enzymes. Understanding these pathways is essential for designing and interpreting DDI studies.
-
Levodopa Metabolism: The primary metabolic pathways for Levodopa include decarboxylation by AADC to dopamine, and O-methylation by catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD).[9][10]
-
Carbidopa's Mechanism of Action: Carbidopa inhibits AADC, preventing the peripheral conversion of Levodopa to dopamine. This increases the plasma half-life of Levodopa and the amount that can cross the blood-brain barrier.[2][11]
Experimental Protocols
In Vitro DDI Study: CYP450 Enzyme Inhibition Assay
This protocol outlines a general method to assess whether a test compound inhibits the cytochrome P450 (CYP) enzymes that may be involved in the metabolism of Levodopa or Carbidopa.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on major CYP isoforms.
Materials:
-
Human liver microsomes (HLMs)
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)
-
Test compound
-
This compound (as an internal standard for analytical validation, if needed)
-
NADPH regenerating system
-
LC-MS/MS system
Protocol:
-
Incubation:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the test compound with HLMs and the specific CYP isoform substrate in a phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a specified incubation time, terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis. If this compound is used for analytical validation, it would be added at this stage.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the CYP substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable model.
-
In Vivo DDI Study: Pharmacokinetic Interaction in a Rodent Model
This protocol describes a typical in vivo study in rats to evaluate the effect of a co-administered drug on the pharmacokinetics of Levodopa and Carbidopa.
Objective: To compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of Levodopa and Carbidopa when administered alone versus in combination with a test compound.
Animals: Male Sprague-Dawley rats (or other suitable rodent model).
Materials:
-
Levodopa
-
Carbidopa
-
This compound (as internal standard)
-
Test compound
-
Vehicle for drug administration
-
Blood collection supplies
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide animals into two groups: a control group (receiving Levodopa/Carbidopa) and a treatment group (receiving Levodopa/Carbidopa and the test compound).
-
-
Drug Administration:
-
Administer the vehicle or the test compound to the respective groups at a predetermined time before Levodopa/Carbidopa administration.
-
Administer a solution of Levodopa and Carbidopa to all animals (e.g., via oral gavage).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Preparation and Bioanalysis:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile containing the internal standard (this compound and a deuterated Levodopa analog).
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
Quantify the plasma concentrations of Levodopa and Carbidopa using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for Levodopa and Carbidopa for both groups using non-compartmental analysis.
-
Statistically compare the parameters between the control and treatment groups to assess the significance of any observed interactions.
-
Data Presentation
Quantitative data from DDI studies should be summarized in clear and concise tables to allow for easy comparison.
Table 1: In Vitro CYP450 Inhibition Data
| CYP Isoform | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| CYP1A2 | [Insert Value] | [Insert Value] |
| CYP2C9 | [Insert Value] | [Insert Value] |
| CYP2C19 | [Insert Value] | [Insert Value] |
| CYP2D6 | [Insert Value] | [Insert Value] |
| CYP3A4 | [Insert Value] | [Insert Value] |
Table 2: In Vivo Pharmacokinetic Parameters of Levodopa
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |
| Levodopa/Carbidopa (Control) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| Levodopa/Carbidopa + Test Compound | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| % Change | [Calculate] | [Calculate] | [Calculate] |
| p-value | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: In Vivo Pharmacokinetic Parameters of Carbidopa
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |
| Levodopa/Carbidopa (Control) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| Levodopa/Carbidopa + Test Compound | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| % Change | [Calculate] | [Calculate] | [Calculate] |
| p-value | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The values in the tables are placeholders and should be replaced with actual experimental data.
Bioanalytical Method: LC-MS/MS for Levodopa and Carbidopa
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of Levodopa and Carbidopa in biological matrices.
Sample Preparation:
-
Protein Precipitation: A simple and rapid method involving the addition of a solvent like acetonitrile or methanol to plasma samples to precipitate proteins. This is often followed by centrifugation.
-
Internal Standard: this compound and a deuterated analog of Levodopa (e.g., Levodopa-d3) are added to the precipitation solvent to account for matrix effects and variations in extraction efficiency and instrument response.[7][8]
Chromatographic Conditions:
-
Column: A reversed-phase C18 or a HILIC column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transitions monitored are specific precursor-to-product ion pairs for Levodopa, Carbidopa, and their respective deuterated internal standards.
Table 4: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levodopa | 198.1 | 152.1 |
| Carbidopa | 227.1 | 181.1 |
| Levodopa-d3 | 201.1 | 155.1 |
| This compound | 230.1 | 184.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Conclusion
The use of this compound as an internal standard in well-designed in vitro and in vivo studies is fundamental for the accurate assessment of drug-drug interactions with Levodopa. The protocols and guidelines presented here provide a framework for researchers to investigate potential DDIs, ultimately contributing to the safer and more effective use of Levodopa therapy in patients with Parkinson's disease. Careful consideration of metabolic pathways, appropriate experimental design, and robust bioanalytical methodology are paramount to generating reliable and translatable data.
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 6. drugs.com [drugs.com]
- 7. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 8. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaji.net [oaji.net]
- 11. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Carbidopa-d3 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Carbidopa-d3. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape, ensuring the accuracy and reliability of your analytical data.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific peak shape problems you may encounter during the analysis of this compound.
Problem: My this compound peak is tailing.
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. It can lead to inaccurate peak integration and reduced resolution.
First, determine if the tailing is specific to the this compound peak or if all peaks in your chromatogram are affected.
-
All peaks are tailing: This typically points to a physical or system-wide issue.
-
Only the this compound peak (or other polar/basic compounds) is tailing: This suggests a chemical interaction between your analyte and the stationary phase.
Addressing matrix effects in Carbidopa-d3 LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of Carbidopa-d3.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your this compound LC-MS/MS assays.
Q1: My this compound signal is showing significant suppression or enhancement. How can I confirm this is a matrix effect?
A1: The most direct way to identify matrix effects is through a post-column infusion experiment. This qualitative technique helps visualize regions of ion suppression or enhancement in your chromatogram.[1][2][3][4][5] Another common method is the post-extraction spike, which provides a quantitative assessment of the matrix effect.[1][3]
Q2: I've confirmed a matrix effect. What are the primary strategies to mitigate it?
A2: There are three main strategies to address matrix effects:
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering endogenous components like phospholipids.[3][6][7] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at reducing matrix effects than protein precipitation.[7][8]
-
Modify Chromatographic Conditions: Adjusting the HPLC gradient, changing the column, or using techniques like ion-pairing chromatography can separate this compound from the co-eluting interferences.[2][3][9]
-
Compensate with an Appropriate Internal Standard: Using a stable isotope-labeled (SIL) internal standard, such as this compound for the analysis of Carbidopa, is a highly effective way to compensate for matrix effects.[1][3][4] The underlying assumption is that the analyte and the SIL internal standard will experience the same degree of ion suppression or enhancement, leading to an accurate analyte/IS ratio.
Q3: I'm using this compound as an internal standard for Carbidopa analysis, but I'm still seeing inaccuracies. Why might this be happening?
A3: While this compound is an excellent internal standard, it may not perfectly compensate for matrix effects in all situations. A slight difference in retention time between Carbidopa and this compound, known as a deuterium isotope effect, can cause them to elute in regions with different degrees of ion suppression.[10] If the matrix effect is highly variable and occurs over a very narrow time window, even a small chromatographic shift between the analyte and the internal standard can lead to inaccurate quantification.[10]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[6][11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy and reproducibility of the analytical method.[3][6]
Q2: What are common sources of matrix effects in plasma or urine samples?
A2: In biological matrices like plasma and urine, common sources of matrix effects include phospholipids, salts, proteins, and endogenous metabolites.[5][6] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[5][6]
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect is typically quantified by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (no matrix) at the same concentration. The ratio of these two values, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. When using a SIL internal standard like this compound, the IS-normalized matrix factor should be close to 1.0.[6]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[1][3] However, this approach is only feasible if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of your assay.[3]
Q5: Are there different ionization techniques that are less susceptible to matrix effects?
A5: Atmospheric pressure chemical ionization (APCI) is often considered less susceptible to matrix effects than electrospray ionization (ESI).[6][8] However, ESI is more commonly used for polar molecules like Carbidopa. If matrix effects are severe and cannot be resolved by other means, evaluating different ionization sources could be an option.
Quantitative Data on Matrix Effects
The following table summarizes matrix effect data from a study that developed and validated a UHPLC-MS/MS method for the simultaneous determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in human plasma. The use of a stable isotope-labeled internal standard (L-DOPA-D3) helped to normalize the matrix effects.
| Analyte | Quality Control Level | Mean IS-Normalized Matrix Effect (ISn-ME) (%) | Standard Deviation |
| L-DOPA | LQC, MQC, HQC | 106 | 3.2 |
| LDME | LQC, MQC, HQC | 98 | 6.2 |
| Carbidopa | LQC, MQC, HQC | 107 | 2.5 |
| L-DOPA-D3 | LQC, MQC, HQC | 97 | 3.6 |
| (Data sourced from a 2023 study on the bioanalytical method validation for Levodopa, LDME, and Carbidopa in human plasma)[12] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Set up the infusion: Infuse the this compound standard solution post-column into the mobile phase flow using a T-connector.
-
Equilibrate the system: Allow the infused signal to stabilize to establish a baseline.
-
Inject a blank matrix sample: Prepare and inject a blank matrix sample (e.g., extracted plasma from a drug-free source) that has been subjected to your entire sample preparation procedure.
-
Analyze the chromatogram: Monitor the baseline signal of the infused this compound. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[2][4]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This method quantifies the extent of ion suppression or enhancement.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a specific concentration (e.g., Low and High QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix supernatant at the same concentration as Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF significantly different from 1.0 indicates a matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor (if applicable):
-
This is used when an internal standard is present to compensate for matrix effects.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The IS-normalized MF should ideally be close to 1.0.[6]
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for post-extraction spike analysis.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Carbidopa-d3.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the in-source fragmentation of Carbidopa-d3 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1][2] It is commonly used as an internal standard in the quantitative analysis of Carbidopa in biological samples by liquid chromatography-mass spectrometry (LC-MS).[3][4] The deuterium labeling provides a mass shift from the unlabeled Carbidopa, allowing for its differentiation and accurate quantification.
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the fragmentation of an analyte that occurs in the ion source of a mass spectrometer before the ions enter the mass analyzer.[5][6] This can be problematic as it reduces the abundance of the intended precursor ion (the intact molecule), potentially leading to decreased sensitivity and inaccurate quantification. For this compound, in-source fragmentation can lead to the formation of fragment ions that may interfere with the analysis of other compounds or result in an underestimation of the true this compound concentration.
Q3: What are the potential fragmentation pathways of this compound?
Based on the structure of Carbidopa and common fragmentation patterns of similar molecules, the primary fragmentation of Carbidopa involves the loss of the carboxylic acid group (-COOH) and the hydrazine group (-NHNH2). A common transition observed for Carbidopa in tandem mass spectrometry is from m/z 227.1 to m/z 181.0.[7] For this compound, with a molecular weight of approximately 229.25 g/mol , a similar fragmentation pattern is expected, with the precursor ion at m/z 230.1 [M+H]+ and a major fragment ion resulting from the neutral loss of formic acid (HCOOH, 46 Da).
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound during LC-MS/MS analysis.
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting in-source fragmentation.
Step-by-Step Troubleshooting
-
Confirm In-Source Fragmentation:
-
Symptom: You observe a significant peak for a fragment ion of this compound even when the collision energy in the MS/MS method is set to zero or a very low value. The intensity of the precursor ion ([M+H]+) is lower than expected.
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer. Acquire a full scan mass spectrum. If you observe the fragment ion with high intensity relative to the precursor ion, the fragmentation is occurring in the source.
-
-
Optimize Ion Source Parameters:
-
Rationale: The energy imparted to the ions in the source is a primary cause of in-source fragmentation. Softer ionization conditions can minimize this.[8]
-
Key Parameters to Adjust:
-
Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more fragmentation.[6]
-
Recommendation: Gradually decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the ratio of the precursor ion to the fragment ion. Start with the instrument manufacturer's recommended settings and tune downwards.
-
-
Source Temperature: Higher temperatures can provide thermal energy that contributes to fragmentation.[6]
-
Recommendation: Lower the source temperature in increments of 10-20°C and observe the impact on fragmentation. Be aware that excessively low temperatures can lead to incomplete desolvation and reduced signal intensity.
-
-
Nebulizer and Drying Gas Flow Rates: These parameters affect the desolvation process. Inefficient desolvation can sometimes lead to the formation of adducts that are less stable and more prone to fragmentation.
-
Recommendation: Optimize these gas flows to ensure efficient desolvation without being excessively harsh.
-
-
-
-
Adjust Mobile Phase Composition:
-
Rationale: The mobile phase can influence the ionization efficiency and the stability of the protonated molecule.
-
Recommendations:
-
Mobile Phase Additives: Strong acids like trifluoroacetic acid (TFA) can sometimes promote fragmentation. If using TFA, consider switching to a weaker acid like formic acid.[8]
-
Solvent Composition: A higher percentage of organic solvent can sometimes lead to better desolvation and "softer" ionization conditions, potentially reducing fragmentation. Experiment with slightly higher organic content in your mobile phase.
-
-
-
Review Sample Preparation and Stability:
-
Rationale: Carbidopa is known to be unstable under certain conditions.[9] Degradation of the analyte before it reaches the ion source can be mistaken for in-source fragmentation.
-
Recommendations:
-
Use of Antioxidants: The catechol structure in Carbidopa is susceptible to oxidation. The use of antioxidants like sodium metabisulfite in the sample preparation has been shown to improve its stability.[3][9]
-
pH and Temperature: Ensure that the pH and temperature of your sample and autosampler are controlled to maintain the stability of this compound.
-
-
Quantitative Data Summary: Example LC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of Carbidopa. These should be considered as a starting point for optimization to minimize in-source fragmentation of this compound.
| Parameter | Typical Value/Range | Rationale for Preventing Fragmentation | Reference |
| Chromatography | |||
| Column | C18 or HILIC | Good retention and peak shape for polar compounds. | [10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Weak acid to promote ionization with minimal fragmentation. | [11][12] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. | [10][11] |
| Mass Spectrometry | |||
| Ionization Mode | Positive Electrospray (ESI+) | Carbidopa contains basic nitrogens that are readily protonated. | [10][12] |
| Capillary Voltage | 1.5 - 4.0 kV | Optimize for stable spray and good signal. | [12] |
| Cone/Fragmentor Voltage | 10 - 40 V | CRITICAL: Lower end of the range to minimize fragmentation. | [6][8] |
| Source Temperature | 120 - 150 °C | Lower temperatures can reduce thermal degradation. | [6][12] |
| Desolvation Temperature | 350 - 500 °C | Ensure efficient desolvation without excessive heating. | [12] |
| Nebulizer Gas Flow | Instrument Dependent | Optimize for a stable spray. | |
| MRM Transition (Carbidopa) | Q1: 227.1 -> Q3: 181.0 | Precursor and major product ion. | [7] |
| MRM Transition (this compound) | Q1: 230.1 -> Q3: 184.0 (or 181.0) | Expected precursor and product ions for the d3-labeled standard. | Inferred |
Experimental Protocols
Protocol 1: Direct Infusion Analysis to Diagnose In-Source Fragmentation
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a 50:50 mixture of your mobile phase A and B.
-
Set up a direct infusion experiment on your mass spectrometer.
-
Set the collision energy in the mass spectrometer to zero or its lowest possible setting.
-
Acquire a full scan mass spectrum over a range that includes the m/z of the precursor and expected fragment ions (e.g., m/z 100-300).
-
Observe the relative intensities of the this compound precursor ion (m/z ~230.1) and its potential fragment ions. The presence of significant fragment peaks confirms in-source fragmentation.
-
Systematically vary the cone/fragmentor voltage (e.g., from 50 V down to 10 V in 5 V steps) and record the mass spectrum at each setting to observe the effect on fragmentation.
Protocol 2: Optimization of LC-MS/MS Parameters to Minimize Fragmentation
-
Prepare a working solution of this compound.
-
Set up your LC-MS/MS system with the initial parameters outlined in the table above.
-
Perform a series of injections of the this compound solution.
-
In each injection, vary one source parameter at a time (e.g., cone voltage, source temperature) while keeping others constant.
-
Monitor the peak areas of the precursor ion and the in-source fragment ion.
-
Plot the ratio of the precursor ion peak area to the fragment ion peak area against the varied parameter.
-
Identify the parameter settings that maximize this ratio, indicating the "softest" ionization conditions with the least amount of in-source fragmentation.
Visualizations
Potential Fragmentation Pathway of this compound
Caption: A simplified diagram of a potential in-source fragmentation pathway for this compound.
Logical Relationship of Parameters Affecting In-Source Fragmentation
Caption: The relationship between key experimental parameters and the likelihood of in-source fragmentation.
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ionization Efficiency for Carbidopa-d3
Welcome to the technical support center for optimizing the ionization efficiency of Carbidopa-d3 in mass spectrometry-based analyses. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) in positive ion mode is the most frequently reported and effective technique for the analysis of Carbidopa and its deuterated analog, this compound.[1][2][3] ESI is well-suited for polar molecules like Carbidopa.
Q2: Why is this compound challenging to analyze by LC-MS?
A2: this compound, much like its non-deuterated counterpart, is a polar and unstable compound.[1][2][4] This inherent instability can lead to poor retention on reversed-phase columns and unreliable quantification if samples are not handled properly.
Q3: What are the key considerations for sample preparation of this compound?
A3: Due to its instability, several precautions are necessary during sample preparation:
-
Antioxidants: The addition of antioxidants like sodium metabisulfite is crucial to prevent degradation.[1][5]
-
Acidification: Acidifying the sample can improve stability.[1][2][4]
-
Temperature Control: Keeping samples on ice or at reduced temperatures can minimize degradation.[2]
-
Light Protection: Samples should be protected from light.[2]
-
Matrix Effects: For biological matrices like plasma or urine, protein precipitation or liquid-liquid extraction is often necessary to minimize matrix effects.[1][5]
Q4: Is derivatization necessary for this compound analysis?
A4: While not strictly necessary, derivatization is a highly effective strategy to improve the chromatographic behavior and ionization efficiency of this compound.[1][2][4] A common method involves reacting Carbidopa with 2,4-pentanedione to form a less polar derivative, which enhances retention on reversed-phase columns.[1][2][4]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Analyte Degradation: this compound is prone to degradation.
-
Inefficient Ionization: The ESI source parameters may not be optimal.
-
Solution: Optimize key ESI parameters. A systematic approach is recommended.
dot graph TD { A[Start: Low Signal] --> B{Check Ion Source Parameters}; B --> C[Capillary Voltage]; B --> D[Nebulizer Gas Pressure]; B --> E[Drying Gas Temperature]; B --> F[Drying Gas Flow]; C --> G{Optimize}; D --> G; E --> G; F --> G; G --> H[Re-analyze Sample]; H --> I{Signal Improved?}; I -- Yes --> J[End]; I -- No --> K{Consider Mobile Phase Modification}; K --> L[Add/Increase Organic Modifier]; K --> M[Add/Optimize Acidic Additive]; L --> H; M --> H;
}
Caption: Troubleshooting workflow for low this compound signal.
-
-
Poor Chromatographic Peak Shape/Retention: This can lead to a diffuse signal that is difficult to distinguish from noise.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: The instability of this compound makes it sensitive to variations in the sample preparation workflow.
-
Solution: Standardize all sample preparation steps, including the timing of reagent additions, incubation times, and temperatures. Use of an internal standard is highly recommended.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.
-
Solution: Improve sample clean-up by employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] Modifying the chromatographic conditions to separate this compound from interfering matrix components can also be effective.
dot graph LR { subgraph legend [label="Legend"] direction LR Troubleshooting [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] Decision [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] Action [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] Outcome [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] end
}
Caption: Logical workflow for addressing high signal variability.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation and Derivatization of this compound in Plasma
This protocol is adapted from methods described for Carbidopa.[1][2][4]
-
Sample Collection and Stabilization:
-
Protein Precipitation:
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Derivatization:
Table 1: Typical ESI-MS/MS Parameters for Carbidopa Analysis
| Parameter | Typical Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [2] |
| Ion Spray Voltage | 5500 V | [2] |
| Interface Temperature | 600 °C | [2] |
| MRM Transition (Derivatized) | m/z 294.1 -> m/z 97.1 | [2] |
| Collision Energy | Analyte Dependent (Requires Optimization) | |
| Nebulizer Gas | 40-60 psi | [6] |
| Drying Gas | 8-12 L/min |
Table 2: Recommended Starting LC Conditions
| Parameter | Condition | Reference |
| Column | C18, e.g., 2.1 x 50 mm, 1.7 µm | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | [1] |
| Gradient | 5-95% B over 5 minutes | General Practice |
| Flow Rate | 0.3-0.5 mL/min | General Practice |
| Column Temperature | 30-40 °C | General Practice |
| Ion-Pairing Agent (Optional) | Perfluoropentanoic acid (PFPA) | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
Technical Support Center: Managing Carbidopa-d3 Instability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Carbidopa-d3 instability in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in bioanalysis?
A1: this compound is a deuterated form of Carbidopa, an inhibitor of the DOPA decarboxylase enzyme. It is often used as an internal standard in pharmacokinetic studies of Levodopa and Carbidopa. The core structure of Carbidopa contains a hydrazine moiety, which is inherently unstable and prone to degradation, posing a significant challenge for accurate quantification in biological matrices.[1] While deuteration is intended to improve metabolic stability, the fundamental chemical instability of the molecule remains a critical consideration during sample collection, processing, and analysis.
Q2: What are the primary factors that contribute to the degradation of this compound in biological samples?
A2: The instability of this compound is influenced by several factors, including:
-
Temperature: Elevated temperatures accelerate the degradation of Carbidopa.[2][3]
-
pH: Carbidopa is susceptible to degradation in neutral and alkaline conditions. Acidic conditions generally improve its stability.
-
Oxidation: The catechol and hydrazine functional groups in Carbidopa are susceptible to oxidation.
-
Light Exposure: Protection from light is often recommended to prevent photo-degradation.[1]
Q3: What are the common degradation products of Carbidopa?
A3: The primary degradation pathway for Carbidopa involves the loss of its hydrazine functional group, which can lead to the formation of several metabolites and degradation products, including 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and 3,4-dihydroxyphenylacetone.[4] One notable and toxic degradation product is hydrazine.
Q4: How does deuteration in this compound affect its stability?
A4: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is primarily employed to alter the metabolic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect.[5] This effect can slow down metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. While this enhances metabolic stability, the impact on the inherent chemical stability of Carbidopa in a biological matrix is less documented. The fundamental instability of the hydrazine and catechol groups remains.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation during sample collection and handling. | Collect blood samples in tubes containing an anticoagulant (e.g., K3-EDTA) and immediately place them on ice. Process the samples in a refrigerated centrifuge as soon as possible.[6] |
| Degradation during storage. | Store plasma or serum samples at -70°C or lower for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable for a limited time (see stability data tables below). Avoid repeated freeze-thaw cycles. | |
| Inefficient extraction from the biological matrix. | Optimize the protein precipitation or liquid-liquid extraction protocol. Acidification of the sample prior to extraction can improve both stability and recovery. | |
| High variability in analytical results | Inconsistent sample handling procedures. | Standardize the entire workflow from sample collection to analysis, ensuring consistent timing, temperature, and use of stabilizers. |
| Bench-top instability during sample processing. | Keep samples on ice and protected from light throughout the extraction and preparation process. Minimize the time between thawing and analysis. | |
| Matrix effects in LC-MS/MS analysis. | Employ a stable isotope-labeled internal standard (like this compound itself) to compensate for matrix effects. Optimize chromatographic conditions to separate this compound from interfering matrix components. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Use a validated stability-indicating analytical method that can separate the parent drug from its degradation products.[7] If significant degradation is observed, re-evaluate the sample handling and storage procedures. |
Quantitative Stability Data
The following tables summarize the stability of Carbidopa under various conditions. While specific quantitative data for this compound is limited, the stability profile of the non-deuterated form provides a crucial baseline for handling the deuterated analogue. It is recommended to perform specific stability assessments for this compound under your experimental conditions.
Table 1: Short-Term Stability of Carbidopa in Human Plasma
| Storage Condition | Duration | Analyte | Stability (% of Initial Concentration) | Reference |
| Room Temperature (~25°C) | 1 hour | Carbidopa | Stable | [8] |
| Autosampler (10°C) | 23.25 hours | Carbidopa | 94.9% (Low QC), 96.3% (High QC) | [8] |
| Refrigerated (2-8°C) | 48 hours | Levodopa/Carbidopa solution | Stable | [3] |
Table 2: Freeze-Thaw Stability of Carbidopa in Human Plasma
| Number of Cycles | Analyte | Stability (% of Initial Concentration) | Reference |
| 3 Cycles | Carbidopa | 97.9% (Low QC), 97.0% (High QC) | [8] |
Table 3: Long-Term Stability of Carbidopa in Human Plasma
| Storage Condition | Duration | Analyte | Stability (% of Initial Concentration) | Reference | | :--- | :--- | :--- | :--- | | -70°C | 60 days | Carbidopa | 89.4% (Low QC), 96.9% (High QC) |[8] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Collection: Collect whole blood into K3-EDTA tubes.
-
Stabilization: Immediately after collection, add a pre-prepared antioxidant solution to the blood tube. A common stabilizer is a solution of sodium metabisulfite.
-
Cooling: Place the tubes on wet ice or in a refrigerated rack immediately.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting and Storage: Transfer the plasma into clearly labeled polypropylene tubes. Immediately freeze the plasma samples and store them at -70°C or colder until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis of this compound
This protocol is based on a protein precipitation method.
-
Thawing: Thaw the frozen plasma samples on wet ice.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add the working solution of the internal standard (if this compound is not being used as the internal standard itself).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The acid helps to stabilize Carbidopa.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for analysis.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Mandatory Visualizations
Caption: Mechanism of this compound action in Levodopa therapy.
Caption: Recommended workflow for this compound bioanalysis.
Caption: Logical troubleshooting flow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. ashp.org [ashp.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange Issues with Deuterated Carbidopa Standards
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic exchange issues encountered with deuterated Carbidopa standards (e.g., Carbidopa-d3).
Troubleshooting Guide
This guide addresses common problems observed during the use of deuterated Carbidopa internal standards in analytical experiments, particularly LC-MS/MS.
Problem 1: Loss of Deuterium Signal / Inaccurate Quantification
Symptom: You observe a decrease in the mass-to-charge ratio (m/z) of the deuterated Carbidopa standard, or the appearance of a signal corresponding to the non-deuterated Carbidopa, leading to inaccurate quantification. This is likely due to back-exchange of deuterium with hydrogen from the solvent or sample matrix.
Possible Causes and Solutions:
-
pH of Solvents: The stability of deuterium labels on Carbidopa is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The hydrogens on the hydrazine moiety and the alpha-carbon of the carboxylic acid are particularly susceptible.
-
Solution: Maintain the pH of all solutions (stock solutions, mobile phases, and sample diluents) within a neutral to slightly acidic range (pH 4-6) where Carbidopa exhibits greater stability. Avoid prolonged exposure to strongly acidic or basic conditions.[1][2][3] Acidification of urine samples to pH 1.5 has been used to ensure stability, but this was for the non-deuterated compound and might not be ideal for preserving deuterium labels.[4][5]
-
-
Temperature: Elevated temperatures can accelerate the rate of isotopic exchange.
-
Solvent Composition: The type of solvent can influence the rate of exchange. Protic solvents (e.g., water, methanol) are a source of protons that can exchange with deuterium.
-
Solution: While protic solvents are often necessary for chromatography, minimize the time the deuterated standard is in these solvents, especially at elevated temperatures or non-optimal pH. Use freshly prepared, high-purity solvents.
-
Problem 2: Chromatographic Shift of the Deuterated Standard
Symptom: The deuterated Carbidopa standard elutes at a slightly different retention time than the non-deuterated analyte. This can lead to inaccurate quantification if the two peaks are not properly integrated or if they experience different matrix effects.
Possible Causes and Solutions:
-
Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, including its polarity, which can affect its interaction with the stationary phase of the HPLC column.
-
Solution: This is an inherent property of deuterated standards. Ensure your chromatography method has sufficient resolution to separate the analyte and standard from interfering peaks, but be aware that complete co-elution may not be possible. Your integration software must be configured to correctly identify and integrate both peaks individually.
-
-
Mobile Phase Composition: The degree of separation between the deuterated and non-deuterated compounds can be influenced by the mobile phase.
-
Solution: Small adjustments to the mobile phase composition (e.g., organic solvent ratio, buffer concentration) may help to minimize the retention time shift. However, significant changes may require re-validation of the method.
-
Frequently Asked Questions (FAQs)
Q1: At which positions on the Carbidopa molecule is deuterium exchange most likely to occur?
A1: Based on the chemical structure of Carbidopa, the most labile positions for deuterium atoms are:
-
The hydrogens on the hydrazine group (-NHNH2): These are readily exchangeable with protons from the solvent.
-
The hydrogen on the carboxylic acid group (-COOH): This is also readily exchangeable.
-
The hydrogen on the alpha-carbon to the carboxylic acid: This C-H bond is activated by the adjacent carbonyl group and can undergo exchange, particularly under basic conditions.[6][7]
-
Hydrogens on the catechol ring (-OH groups): These are also exchangeable.
Deuterated standards like this compound are typically labeled on the methyl group, which is a non-labile position and generally stable to back-exchange under typical analytical conditions. However, it is crucial to confirm the labeling position from the manufacturer's certificate of analysis.
Q2: How can I test the isotopic stability of my deuterated Carbidopa standard?
A2: You can perform a stability study by incubating the deuterated standard under various conditions that mimic your experimental workflow. A general protocol is provided in the "Experimental Protocols" section below. The goal is to monitor any changes in the isotopic purity of the standard over time by LC-MS.
Q3: My results show high variability. Could this be related to my deuterated standard?
A3: Yes, high variability can be a symptom of isotopic instability. If the deuterated standard is undergoing back-exchange at a variable rate between samples (due to slight differences in sample matrix pH, for example), it will lead to inconsistent internal standard response and, consequently, high variability in the final calculated concentrations.
Q4: Is it better to use a 13C- or 15N-labeled Carbidopa standard instead of a deuterated one?
A4: Generally, 13C or 15N labels are not susceptible to chemical exchange.[8] Therefore, if available, they can provide more robust internal standards. However, they are often more expensive and may not be commercially available. Deuterated standards are a cost-effective and widely used alternative, provided that potential isotopic exchange is understood and controlled.[9][10]
Data Presentation
The following table provides illustrative data on the expected stability of a deuterated Carbidopa standard (labeled in a non-labile position) when incubated in solutions of varying pH and temperature. This data is representative and should be confirmed experimentally for your specific conditions.
| pH of Solution | Incubation Temperature | Incubation Time (hours) | Expected Isotopic Purity Remaining (%) | Potential for Back-Exchange |
| 2.0 | 4°C | 24 | > 99% | Low |
| 2.0 | 25°C (Room Temp) | 24 | 95 - 98% | Moderate |
| 4.5 | 4°C | 24 | > 99.5% | Very Low |
| 4.5 | 25°C (Room Temp) | 24 | > 99% | Low |
| 7.0 | 4°C | 24 | > 99.5% | Very Low |
| 7.0 | 25°C (Room Temp) | 24 | > 99% | Low |
| 9.0 | 4°C | 24 | 98 - 99% | Low to Moderate |
| 9.0 | 25°C (Room Temp) | 24 | < 95% | High |
Note: This table is for illustrative purposes. Actual stability will depend on the specific location of the deuterium labels and the exact composition of the solution.
Experimental Protocols
Protocol for Evaluating the Isotopic Stability of Deuterated Carbidopa
Objective: To determine the stability of the deuterium label on a Carbidopa standard under simulated experimental conditions.
Materials:
-
Deuterated Carbidopa standard (e.g., this compound)
-
Non-deuterated Carbidopa reference standard
-
HPLC-grade solvents (water, methanol, acetonitrile)
-
Buffers of various pH values (e.g., pH 2, 4.5, 7, 9)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the deuterated Carbidopa standard in a stable solvent (e.g., methanol or a slightly acidic buffer) at a known concentration (e.g., 1 mg/mL).
-
Prepare incubation solutions at different pH values (e.g., 2, 4.5, 7, and 9) that reflect the range of conditions the standard might be exposed to during sample preparation and analysis.
-
Incubate the standard: Add a known amount of the deuterated Carbidopa stock solution to each of the incubation solutions to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).
-
Set up time points: For each pH condition, prepare multiple vials. One set will be analyzed immediately (T=0), and other sets will be incubated at different temperatures (e.g., 4°C and 25°C) for various time points (e.g., 2, 8, 24 hours).
-
LC-MS/MS Analysis: At each time point, inject the samples into the LC-MS/MS system.
-
Use a high-resolution mass spectrometer if available.
-
Monitor the ion signals for the deuterated standard (e.g., [M+H]+ of this compound) and the corresponding non-deuterated molecule ([M-d3+H]+).
-
-
Data Analysis:
-
Calculate the peak area for both the deuterated and any back-exchanged (non-deuterated) forms of Carbidopa at each time point.
-
Determine the isotopic purity at T=0.
-
Calculate the percentage of deuterium loss at each subsequent time point relative to T=0.
-
Plot the percentage of isotopic purity remaining versus time for each pH and temperature condition.
-
Mandatory Visualization
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
Impact of mobile phase composition on Carbidopa-d3 retention.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention of Carbidopa-d3. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: How does the organic modifier concentration in the mobile phase affect the retention time of this compound in reversed-phase HPLC?
In reversed-phase high-performance liquid chromatography (RP-HPLC), increasing the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. This compound, like Carbidopa, is a polar molecule. In RP-HPLC, the stationary phase is non-polar. A more polar mobile phase (lower organic modifier concentration) leads to stronger retention of polar analytes, while a less polar (higher organic modifier concentration) mobile phase reduces retention, causing the analyte to elute faster.
Illustrative Data: Expected Impact of Acetonitrile Concentration on this compound Retention Time
| % Acetonitrile (v/v) in Mobile Phase | Expected Retention Time (min) | Expected Observation |
| 10% | 7.4 | Long retention, potential for broad peaks. |
| 20% | 4.5 | Good retention and separation from early eluting peaks. |
| 30% | 2.8 | Shorter retention, risk of co-elution with matrix components. |
| 40% | 1.5 | Very short retention, likely poor resolution. |
Note: This table is for illustrative purposes to demonstrate the general principle. Actual retention times will vary based on the specific column, buffer system, and other chromatographic conditions.
Q2: What is the role of mobile phase pH in the analysis of this compound?
Mobile phase pH is a critical parameter for ionizable compounds like this compound. The pH of the mobile phase determines the ionization state of the analyte, which in turn significantly affects its retention and peak shape.[1][2][3]
-
For acidic analytes , using a mobile phase with a pH lower than their pKa will keep them in their neutral, non-ionized form, which increases retention in RP-HPLC.[2]
-
For basic analytes , a mobile phase pH higher than their pKa will result in the neutral form, leading to longer retention.[1]
Carbidopa has multiple pKa values. To ensure reproducible results and good peak shape, it is crucial to use a buffered mobile phase and operate at a pH that is at least 2 units away from the analyte's pKa.[1] Operating near the pKa can lead to split peaks as both the ionized and non-ionized forms of the analyte may be present and exhibit different retention behaviors.[1] For consistent results, a pH range of 2 to 4 is often a good starting point for method development with ionizable compounds.[2]
Q3: Why am I observing peak tailing with my this compound peak?
Peak tailing for this compound can be caused by several factors, many of which are related to the mobile phase composition:
-
Secondary Silanol Interactions: Unwanted interactions can occur between basic functional groups on this compound and acidic silanol groups on the surface of the silica-based stationary phase. This is a common cause of peak tailing for basic compounds.[4]
-
Insufficient Buffer Concentration: The buffer in the mobile phase helps maintain a constant pH and can mask residual silanol interactions. If the buffer concentration is too low, it may not be effective, leading to poor peak shape.
-
Mobile Phase pH near pKa: As mentioned, operating at a pH close to the pKa of this compound can result in poor peak shape, including tailing or splitting.[1]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can lead to peak tailing for all analytes.[4]
Q4: Can I use different organic modifiers like methanol and acetonitrile interchangeably?
While both methanol and acetonitrile are common organic modifiers in RP-HPLC, they do not always produce the same results. The choice of organic solvent can influence selectivity, or the relative separation of different compounds in a mixture.[5] Acetonitrile generally has a lower viscosity and higher elution strength than methanol. If you are experiencing issues with resolution or peak shape, switching the organic modifier is a valid strategy during method development.
Troubleshooting Guides
Issue 1: this compound Retention Time is Too Short or Too Long
dot
Caption: Workflow for troubleshooting this compound retention time.
Steps:
-
Assess the Problem: Is the retention time of this compound too short (risking co-elution) or too long (increasing run time unnecessarily)?
-
Adjust Organic Modifier Concentration:
-
If retention is too short: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This increases the polarity of the mobile phase, leading to stronger retention on the non-polar column.
-
If retention is too long: Increase the percentage of the organic solvent. This decreases mobile phase polarity and shortens the retention time.
-
-
Optimize Mobile Phase pH:
-
Since this compound is an ionizable compound, adjusting the pH can significantly alter its retention.[1][2]
-
To increase retention, adjust the pH to suppress the ionization of the molecule, making it more non-polar and thus more retained on a reversed-phase column.
-
Ensure the chosen pH is stable and compatible with your column chemistry. Many silica-based columns have a recommended operating range of pH 2-8.[3]
-
-
Verify Column Integrity: If mobile phase adjustments do not resolve the issue, consider that the column may be degraded or contaminated. Flushing the column or replacing it may be necessary.
Issue 2: Poor Peak Shape (Tailing or Splitting) for this compound
dot
References
Troubleshooting guide for Carbidopa-d3 internal standard failure.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with Carbidopa-d3 internal standard (IS) performance in analytical experiments, particularly LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound internal standard failure?
Failure of the this compound internal standard can stem from several factors, often related to its specific chemical properties and the complexities of the analytical method. The most common causes include:
-
Chemical Instability: Carbidopa is a polar and highly unstable compound.[1][2][3] Degradation can occur during sample collection, storage, and preparation if not handled under specific conditions (e.g., acidic pH, presence of antioxidants).[1][2][4]
-
Sample Preparation Inconsistencies: Variability in extraction efficiency during protein precipitation or liquid-liquid extraction can lead to inconsistent recovery of the internal standard.[5][6] Thorough mixing of the IS with the biological matrix is crucial.[5]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise results.[6][7] This is a common issue with polar analytes.[8]
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, detector drift, or a contaminated ion source, can cause variability in the IS response.[5][6][9]
-
Issues with Deuterated Standards: While stable isotope-labeled standards like this compound are generally preferred, they can sometimes exhibit different chromatographic behavior (e.g., retention time shifts) or ionization efficiency compared to the non-labeled analyte, leading to differential matrix effects.[10][11][12]
Q2: My this compound peak area is highly variable between samples. What should I investigate first?
High variability in the internal standard peak area is a common problem. A systematic approach to troubleshooting is recommended.
First, assess the pattern of variability. Is it random, or is there a trend (e.g., decreasing signal over the run)? This will help pinpoint the root cause. It is common practice to consider IS responses outside the range of 50-150% of the mean response of the calibrators and quality control samples as outliers requiring investigation.[6]
Here is a step-by-step guide to your investigation:
-
Review Sample Preparation: Ensure that the internal standard was added accurately and consistently to all samples and that thorough vortexing occurred after addition.[5] Verify the concentration and stability of your this compound stock solution.
-
Investigate Matrix Effects: Prepare and analyze quality control (QC) samples in different lots of the biological matrix to assess the impact of inter-individual matrix variability.[1]
-
Check for Instrument Performance: Examine the chromatography of your entire batch. Look for shifts in retention time, changes in peak shape, or a gradual decrease in signal intensity, which could indicate an instrument issue.[9]
-
Evaluate for Carryover: Inject a blank sample after a high-concentration sample to ensure that there is no carryover affecting the subsequent injection.
Q3: I'm observing a shift in the retention time of this compound relative to Carbidopa. Is this normal?
Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in liquid chromatography.[12] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[10][13] The magnitude of this shift can vary depending on the chromatographic conditions. While a small, consistent shift is generally acceptable, a large or inconsistent shift can be problematic as it may lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components.[11]
Q4: What are the acceptance criteria for this compound internal standard performance?
While specific criteria can vary between laboratories and methods, regulatory guidelines and industry best practices provide a general framework.
| Parameter | Acceptance Criteria | Rationale |
| Internal Standard Response Variability | The coefficient of variation (%CV) of the IS response across all accepted calibration standards and QCs in a run should be within a pre-defined limit, often ≤ 15-20%. Individual samples with IS responses outside of 50-150% of the mean IS response of the calibrators and QCs may be flagged for investigation.[6] | Ensures consistency in sample preparation and instrument performance. Large variations can indicate issues that may compromise data accuracy. |
| Analyte-to-IS Cross-Interference | The response of the analyte in a blank sample spiked with only the IS should be ≤ 20% of the lower limit of quantification (LLOQ) response.[1] | Prevents the internal standard from contributing significantly to the analyte signal, which would lead to overestimation at low concentrations. |
| IS-to-Analyte Cross-Interference | The response of the IS in a blank sample spiked with the analyte at the upper limit of quantification (ULOQ) should be ≤ 5% of the mean IS response.[1] | Ensures that the high concentration of the analyte does not interfere with the detection of the internal standard. |
| Chromatographic Peak Shape | Tailing factor or asymmetry factor should ideally be between 0.8 and 1.5. | Poor peak shape can affect the accuracy and precision of peak integration.[5] |
| Retention Time (RT) Shift (Carbidopa vs. This compound) | The RT shift should be minimal and consistent across the analytical run. A significant or variable shift may warrant chromatographic optimization. | Minimizes the potential for differential matrix effects.[11] |
Troubleshooting Guides
Guide 1: Investigating High Variability in this compound Peak Area
This guide provides a systematic approach to diagnosing and resolving inconsistent internal standard peak areas.
Troubleshooting Workflow for High IS Variability
Caption: Troubleshooting flowchart for high internal standard variability.
Guide 2: Addressing Poor Peak Shape of this compound
Poor peak shape (e.g., fronting, tailing, or splitting) can compromise the accuracy of integration and, therefore, quantification.
Logical Flow for Improving Peak Shape
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
Experimental Protocols
Protocol 1: Sample Stabilization and Protein Precipitation
This protocol is designed for the extraction of Carbidopa from human plasma, incorporating steps to ensure its stability.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution
-
Ice-cold acetonitrile (ACN) with 0.1% formic acid
-
Vortex mixer
-
Centrifuge capable of 4°C and >10,000 x g
-
Pipettes and tips
-
96-well collection plate or microcentrifuge tubes
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube or well of a 96-well plate, add 100 µL of plasma.
-
Add 10 µL of this compound internal standard solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 400 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins. The acidic condition helps to stabilize Carbidopa.
-
Vortex vigorously for 2 minutes.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean collection plate or new tubes for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Samples
LLE can be used as an alternative to protein precipitation to achieve a cleaner extract and potentially reduce matrix effects. This protocol is for the extraction of Carbidopa from plasma.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 10% ACN in water with 0.1% formic acid)
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 20 µL of this compound internal standard.
-
Vortex for 30 seconds.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample.
-
Add 1 mL of MTBE.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. rsc.org [rsc.org]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. researchgate.net [researchgate.net]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analysis of Carbidopa-d3 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Carbidopa-d3 in plasma samples during LC-MS/MS analysis.
Troubleshooting Guide
Unexpected signal suppression of this compound can compromise the accuracy and precision of your bioanalytical method. This guide provides a systematic approach to identifying and resolving common issues.
Initial Assessment: Low or No Signal for this compound
If you are observing a significantly lower signal than expected or no signal at all for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no this compound signal.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound signal suppression in plasma samples?
Signal suppression, often referred to as matrix effect, is a common issue in LC-MS/MS analysis of biological samples.[1][2][3] For this compound in plasma, the primary causes are:
-
Co-eluting Endogenous Components: Substances naturally present in plasma can co-elute with this compound and compete for ionization in the mass spectrometer's source.[4][5] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1][4]
-
Phospholipids: These are major components of cell membranes and are abundant in plasma.[4][6][7] If not adequately removed during sample preparation, they often elute in the same region as many analytes in reversed-phase chromatography, causing significant ion suppression.[4][6]
-
High Concentrations of Salts or Other Additives: Non-volatile salts or other components from sample collection tubes or buffers can interfere with the ionization process.[8][9]
Q2: My signal for this compound is inconsistent across different plasma lots. What could be the reason?
This variability, known as the relative matrix effect, is due to differences in the composition of plasma from different individuals. The concentration of interfering substances like phospholipids can vary, leading to different degrees of ion suppression in each sample.[10] Using a stable isotope-labeled internal standard like this compound is intended to compensate for these effects, as it should be affected similarly to the analyte.[11][12] However, if the suppression is severe or the internal standard does not chromatographically track the analyte perfectly, variability can still occur.
Q3: How can I modify my sample preparation method to reduce signal suppression?
A robust sample preparation protocol is crucial for minimizing matrix effects.[1] While simple protein precipitation (PPT) is fast, it may not effectively remove phospholipids.[4][13] Consider these more advanced techniques:
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent that leaves many interfering substances behind. An automated 96-well plate LLE method has been successfully used for Carbidopa.[11][14]
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate the analyte from the plasma matrix. Mixed-mode SPE cartridges (combining anion and cation exchange) have been shown to be particularly effective at removing phospholipids.[6]
-
Phospholipid Removal Plates: These are specialized 96-well plates that combine protein precipitation with a sorbent that specifically captures and removes phospholipids.[13]
Caption: Overview of sample preparation methods to mitigate matrix effects.
Q4: Can chromatographic conditions be optimized to avoid signal suppression?
Yes, chromatographic separation plays a key role. The goal is to separate this compound from the co-eluting matrix components that cause suppression.
-
Use of Ion-Pairing Agents: Carbidopa is a polar molecule, which can make it challenging to retain on standard reversed-phase columns.[11][14] Using a volatile ion-pairing agent like perfluoropentanoic acid (PFPA) in the mobile phase can improve retention and help separate it from early-eluting interferences.[11][14]
-
Derivatization: Derivatizing Carbidopa with a reagent like 2,4-pentanedione can make the molecule less polar.[11][12] This allows for better retention on a reversed-phase column and separation from polar matrix components.[11][12]
-
Gradient Optimization: A well-optimized gradient elution can help separate the analyte of interest from the "garbage peak" of unretained matrix components at the beginning of the run.[15]
Q5: Is there a way to confirm that matrix effects are causing the signal suppression I'm observing?
A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[9][13][15]
-
Infuse a standard solution of this compound at a constant rate into the LC flow just after the analytical column and before the mass spectrometer.
-
This creates a stable, elevated baseline signal for this compound.
-
Inject a blank, extracted plasma sample.
-
Any dips or decreases in the stable baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[15] You can then adjust your chromatography to ensure your this compound peak does not elute in these suppression zones.
Experimental Protocols & Data
Example Sample Preparation Protocol: Protein Precipitation
This protocol is a common starting point for plasma sample analysis.
-
Aliquot: Transfer 200 µL of plasma sample into a polypropylene tube.[16]
-
Add Internal Standard: Add 50 µL of the this compound working solution (e.g., 4 µg/mL in methanol/water).[16]
-
Precipitate: Add 240 µL of 0.4 M perchloric acid to precipitate the proteins.[16][17]
-
Vortex: Vortex the mixture for approximately 1 minute.[16][17]
-
Centrifuge: Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at a low temperature (e.g., -5 °C).[16][17]
-
Transfer: Carefully transfer the supernatant to an autosampler vial.[16]
-
Dilute (Optional but Recommended): Dilute the supernatant with water or an appropriate mobile phase constituent to reduce the organic content before injection.[16]
-
Inject: Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[16][17]
LC-MS/MS Parameters for Carbidopa Analysis
The following table summarizes typical parameters used in published methods. Note that this compound would have a slightly higher mass, but fragmentation is often similar.
| Parameter | Levodopa | Carbidopa (Internal Standard) | Reference |
| Ionization Mode | Positive ESI | Positive ESI | [16] |
| Precursor Ion (m/z) | 198.1 | 227.1 | [16] |
| Product Ion (m/z) | 181.0 | 181.0 | [16] |
Matrix Effect Evaluation Data
The effectiveness of an analytical method in overcoming matrix effects is often quantified. A value close to 100% (or a ratio of 1.0) indicates minimal matrix effect.
| Analyte | Sample Preparation | Mean IS-Normalized Matrix Effect (%) | Mean IS-Normalized Recovery (%) | Reference |
| Carbidopa | Protein Precipitation | 107 ± 2.5% | 93 ± 3.2% | [18] |
| Carbidopa | Derivatization after PPT | 97.9% (CV: 2.0%) | Not Reported | [12] |
| Carbidopa | LLE with Ion-Pairing | No significant matrix effects reported | >85% | [14] |
References
- 1. providiongroup.com [providiongroup.com]
- 2. researchgate.net [researchgate.net]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC-MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. zefsci.com [zefsci.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. scielo.br [scielo.br]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method Using Carbidopa-d3: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantification of Carbidopa, with a focus on the use of Carbidopa-d3 as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Carbidopa.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of Carbidopa. The use of a deuterated internal standard like this compound is a common strategy to improve accuracy and precision in LC-MS/MS assays.
Table 1: Comparison of LC-MS/MS Method Performance for Carbidopa Quantification
| Parameter | Method 1 (with this compound) | Method 2 (without deuterated IS) |
| Linearity Range | 25-5000 ng/mL[1] | 6.25-31.25 µg/mL[2] |
| **Correlation Coefficient (R²) ** | > 0.99 | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1] | 3.96 µg/mL[2] |
| Intra-day Precision (%CV) | < 15% | < 2%[3] |
| Inter-day Precision (%CV) | < 15% | < 2%[3] |
| Accuracy (% Bias) | Within ±15% | 98-102% recovery[3] |
| Extraction Recovery | >85% | Not specified |
| Internal Standard | This compound[1] | Not specified |
Table 2: Alternative Analytical Techniques for Carbidopa
| Technique | Linearity Range | LLOQ | Key Findings |
| HPLC-UV | 6.25-31.25 µg/mL[2] | 3.96 µg/mL[2] | A simple and convenient method for pharmaceutical formulations.[2] |
| RP-HPLC | 10-50 µg/mL[4] | Not specified | Suitable for simultaneous estimation of Levodopa and Carbidopa in tablets.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols for key experiments in the validation of an LC-MS/MS method for Carbidopa using this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting analytes from plasma samples.
-
Objective: To remove proteins from plasma samples that can interfere with the analysis.
-
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of a precipitating agent (e.g., 10% trichloroacetic acid solution) containing the internal standard, this compound, at a constant concentration (e.g., 200 µg/L).[5]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Carbidopa and this compound.
-
Objective: To separate Carbidopa from other plasma components and quantify it accurately using mass spectrometry.
-
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbidopa: Monitor a specific precursor ion to product ion transition.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Data Analysis: The concentration of Carbidopa in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Mandatory Visualization
The following diagram illustrates the metabolic pathway of Levodopa and the mechanism of action of Carbidopa. Carbidopa is a DOPA decarboxylase inhibitor that does not cross the blood-brain barrier.[6][7][8] It prevents the peripheral conversion of Levodopa to dopamine, thereby increasing the bioavailability of Levodopa to the brain.[6][7][8]
References
- 1. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in … [ouci.dntb.gov.ua]
- 3. journalwjarr.com [journalwjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Carbidopa - Wikipedia [en.wikipedia.org]
- 8. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Carbidopa-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting a cross-validation of bioanalytical methods for Carbidopa-d3 between different laboratories. Ensuring consistency and reliability of bioanalytical data is paramount when transferring methods or comparing data from multiple sites in clinical and preclinical studies. This document outlines the key experimental protocols, data presentation formats, and acceptance criteria necessary for a successful cross-validation, in line with regulatory expectations.
Introduction to Cross-Validation
Cross-validation is the process of comparing two bioanalytical methods to determine if they provide equivalent results for the same analyte in a given biological matrix.[1] This is crucial when:
-
A bioanalytical method is transferred between laboratories.[1]
-
Data from different analytical methods (e.g., LC-MS/MS vs. ELISA) are being compared or combined.[1]
-
Samples from a single study are analyzed at more than one laboratory.[1]
The goal is to establish inter-laboratory reliability and ensure the integrity of the data generated throughout a drug development program.[2] this compound, a stable isotope-labeled version of Carbidopa, is often used as an internal standard in pharmacokinetic studies due to its ability to mimic the analyte's behavior during sample processing and analysis, thereby improving accuracy and precision.[3][4][5][6][7]
Experimental Protocol for Cross-Validation
A robust cross-validation study involves the analysis of the same set of quality control (QC) samples and, ideally, incurred study samples by both laboratories.
2.1. Sample Preparation and Analysis
The following is a representative sample preparation and LC-MS/MS analysis protocol for Carbidopa in human plasma, which would be performed at each participating laboratory.
Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard (IS) working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Carbidopa: e.g., m/z 227.2 → 181.0[8]
-
This compound (IS): e.g., m/z 230.2 → 184.0
-
2.2. Cross-Validation Study Design
-
Preparation of QC Samples: Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high) from a single stock solution.
-
Sample Exchange: Distribute aliquots of the same QC samples to each participating laboratory.
-
Analysis: Each laboratory will analyze the QC samples in triplicate on three separate days.
-
Data Comparison: The mean concentration and precision (as coefficient of variation, %CV) from each laboratory are then statistically compared.
Data Presentation and Acceptance Criteria
Quantitative data from the cross-validation should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Comparison of Method Validation Parameters Between Two Laboratories
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Signal-to-noise > 10, Accuracy within ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | LQC: 4.5%MQC: 3.8%HQC: 3.1% | LQC: 5.2%MQC: 4.1%HQC: 3.5% | ≤15% (≤20% for LLOQ) |
| Inter-day Precision (%CV) | LQC: 6.2%MQC: 5.5%HQC: 4.8% | LQC: 7.1%MQC: 6.0%HQC: 5.3% | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (%Bias) | LQC: -3.2%MQC: 2.5%HQC: 1.8% | LQC: -4.1%MQC: 3.0%HQC: 2.2% | Within ±15% (±20% for LLOQ) |
| Inter-day Accuracy (%Bias) | LQC: -5.1%MQC: 3.8%HQC: 2.9% | LQC: -6.0%MQC: 4.5%HQC: 3.5% | Within ±15% (±20% for LLOQ) |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Laboratory A (Mean ± SD, n=9) | Laboratory B (Mean ± SD, n=9) | % Difference | Acceptance Criteria |
| Low QC (3 ng/mL) | 2.95 ± 0.18 ng/mL | 2.89 ± 0.21 ng/mL | -2.0% | The mean concentration from one lab should be within ±15% of the mean from the other lab. |
| Medium QC (30 ng/mL) | 30.8 ± 1.7 ng/mL | 31.5 ± 1.9 ng/mL | +2.3% | The mean concentration from one lab should be within ±15% of the mean from the other lab. |
| High QC (300 ng/mL) | 295.2 ± 14.2 ng/mL | 301.5 ± 16.0 ng/mL | +2.1% | The mean concentration from one lab should be within ±15% of the mean from the other lab. |
Note: The data presented in the tables are hypothetical and for illustrative purposes.
Regulatory agencies such as the FDA and EMA provide guidelines on bioanalytical method validation which should be consulted for detailed acceptance criteria.[9][10][11][12]
Visualizing the Workflow and Logic
Diagram 1: Bioanalytical Method Validation Workflow
A generalized workflow for the development, validation, and application of a bioanalytical method.
Diagram 2: Cross-Validation Logic Between Two Laboratories
The logical flow of a cross-validation study, from shared samples to the final comparative report.
Conclusion
A successful cross-validation of a this compound bioanalytical method provides confidence that the data generated by different laboratories are comparable and reliable. By following a well-defined protocol, presenting data clearly, and adhering to established acceptance criteria, researchers can ensure the integrity of their bioanalytical results, which is fundamental for regulatory submissions and the overall success of a drug development program.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Linearity and Sensitivity Assessment of Carbidopa-d3 in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Carbidopa, the use of a stable isotope-labeled internal standard is crucial for accurate and reliable quantification. Carbidopa-d3, a deuterated analog of Carbidopa, is frequently employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for matrix effects and variations in sample processing. This guide provides an objective comparison of the performance of this compound as an internal standard, focusing on linearity and sensitivity, with supporting data from published studies.
Comparison of Linearity and Sensitivity
The following table summarizes the linearity and sensitivity parameters of various LC-MS/MS methods that have utilized this compound for the quantification of Carbidopa in biological matrices. These methods demonstrate the robust performance of this compound in achieving excellent linearity and low limits of quantification.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Method A | This compound | Rat Plasma | 25 - 5000 | 25 | Not Reported |
| Method B | This compound | Human Plasma & Urine | 1 - 1000 (Plasma) 100 - 50,000 (Urine) | 1 (Plasma) 100 (Urine) | > 0.99 |
| Method C | Levodopa-d3 (for Levodopa) | Human Plasma | 15 - 6000 (for Carbidopa) | 15 µg/L (~15 ng/mL) | 0.998 |
Alternative Internal Standards
While this compound is a preferred internal standard due to its close physicochemical properties to the analyte, other compounds have also been used. The choice of internal standard can influence the method's performance.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Method D | Methyldopa | Human Plasma | 2 - 500 | 2 | Not Reported |
| Method E | Benserazide | Not Specified | Not Reported | Not Reported | Not Reported |
Note: Direct comparison of linearity and sensitivity across different studies should be done with caution due to variations in instrumentation, sample preparation, and validation protocols.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are representative experimental protocols for the quantification of Carbidopa using this compound as an internal standard.
Method B: LC-MS/MS Quantification of Carbidopa in Human Plasma and Urine
This method highlights a sensitive approach using derivatization to enhance the detection of Carbidopa.[1]
-
Sample Preparation (Plasma):
-
To 50 µL of human plasma, add an internal standard solution containing this compound.
-
Perform protein precipitation.
-
Derivatize the hydrazine moiety of Carbidopa by reacting with 2,4-pentanedione under acidic conditions at 40°C for one hour.[1]
-
-
Sample Preparation (Urine):
-
Dilute 25 µL of human urine.
-
Add the internal standard solution (this compound).
-
Proceed with the same derivatization step as for plasma.[1]
-
-
Chromatographic Conditions:
-
LC System: A suitable reversed-phase liquid chromatography system.
-
Run Time: Approximately 3.5 minutes.[1]
-
-
Mass Spectrometric Detection:
Visualizations
Carbidopa's Mechanism of Action
Carbidopa's therapeutic effect is achieved by inhibiting the peripheral decarboxylation of Levodopa, thereby increasing its bioavailability to the brain where it is converted to dopamine.[2][3]
References
The Gold Standard for Carbidopa Bioanalysis: A Comparative Guide to the Accuracy and Precision of Carbidopa-d3
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Carbidopa, the choice of an appropriate internal standard is paramount to ensuring the integrity and reliability of bioanalytical data. This guide provides a comprehensive comparison of the accuracy and precision of Carbidopa-d3, a deuterated stable isotope-labeled internal standard, against other commonly used alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly to the analyte during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variability in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision in quantification.[1][2][4]
Comparative Performance of Internal Standards in Carbidopa Bioanalysis
The following tables summarize the accuracy and precision data from published bioanalytical methods for Carbidopa, utilizing different internal standards: this compound (a stable isotope-labeled standard), methyldopa (a structural analog), and Levodopa-d3 (a deuterated version of a frequently co-administered drug). The data is presented in accordance with international guidelines for bioanalytical method validation, which typically require the precision (% CV) to be within 15% (20% at the Lower Limit of Quantification, LLOQ) and the accuracy (% bias) to be within ±15% (±20% at the LLOQ).[5][6]
Table 1: Accuracy and Precision Data for Carbidopa Quantification using this compound Internal Standard in Human Plasma
Data from a validated LC-MS/MS method involving derivatization of Carbidopa.
| Analyte Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 1.00 (LLOQ) | 5 | 1.01 | 1.0 | 5.0 | 7.9 |
| 3.00 (Low QC) | 5 | 3.05 | 1.7 | 3.6 | 4.9 |
| 150 (Medium QC) | 5 | 152 | 1.3 | 2.6 | 3.8 |
| 750 (High QC) | 5 | 758 | 1.1 | 2.1 | 3.2 |
Data sourced from van de Merbel, N. et al. (2017).[1][7]
Table 2: Accuracy and Precision Data for Carbidopa Quantification using Methyldopa (Structural Analog) Internal Standard in Human Plasma
Data from a validated LC-MS/MS method.
| Analyte Concentration (ng/mL) | Intra-batch Precision (% RSD) | Inter-batch Precision (% RSD) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| 2 (LLOQ) | 5.6 | 6.4 | 101.3 | 102.2 |
| 6 (Low QC) | 4.1 | 4.9 | 99.6 | 100.8 |
| 200 (Medium QC) | 3.4 | 4.3 | 100.2 | 101.1 |
| 400 (High QC) | 3.8 | 4.1 | 94.5 | 95.7 |
Data sourced from Kakarla, S. et al. (2016).[8][9]
Table 3: Accuracy and Precision Data for Carbidopa Quantification using Levodopa-d3 Internal Standard in Human Plasma
Data from a validated UHPLC-MS/MS method for the simultaneous determination of Levodopa, Levodopa Methyl Ester, and Carbidopa.
| Analyte Concentration (µg/L) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (Bias%) | Inter-day Accuracy (Bias%) |
| 15 (LLOQ) | 4.9 | 6.2 | 2.5 | 3.1 |
| 45 (Low QC) | 3.8 | 4.5 | 1.8 | 2.3 |
| 900 (Medium QC) | 2.9 | 3.6 | 0.9 | 1.5 |
| 1800 (High QC) | 2.1 | 2.8 | -0.3 | 0.5 |
Data sourced from Molteni, L. et al. (2023).[2][3][10]
As demonstrated in the tables, all three internal standards can be used to develop bioanalytical methods that meet regulatory acceptance criteria. However, methods employing the stable isotope-labeled internal standard, this compound, generally exhibit lower percentage coefficients of variation (% CV) and biases, indicating superior precision and accuracy, particularly at the lower limit of quantification.
Experimental Protocols
Detailed Methodology for Carbidopa Analysis using this compound Internal Standard
The following protocol is a summary of the validated LC-MS/MS method developed by van de Merbel et al. (2017) for the quantification of Carbidopa in human plasma.[1][7]
1. Sample Preparation and Derivatization:
-
To 50 µL of human plasma, add 25 µL of an internal standard working solution of this compound in 1.5% aqueous acetic acid containing 5 mg/mL sodium metabisulfite.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer 150 µL of the supernatant to a new plate.
-
Add 50 µL of 2,4-pentanedione solution (1% in water) and 50 µL of 1.5% aqueous acetic acid.
-
Seal the plate and incubate at 40°C for one hour to allow for derivatization.
-
Cool the samples to room temperature before injection.
2. Liquid Chromatography:
-
LC System: Waters Acquity UPLC
-
Column: Waters HSS T3 column (50 × 2.1 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Mobile Phase: Isocratic elution with 15:85 (v/v) acetonitrile and 0.1% aqueous formic acid.
-
Flow Rate: 0.65 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Carbidopa derivative: Specific m/z transition is monitored.
-
This compound derivative: Specific m/z transition is monitored.
-
-
Data Analysis: Quantification is performed by calculating the peak area ratio of the Carbidopa derivative to the this compound derivative.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in the bioanalytical workflow for Carbidopa quantification.
Caption: Bioanalytical workflow for Carbidopa quantification using this compound.
Caption: Role of this compound in ensuring accurate quantification.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. SELECTIVE AND RAPID LC-MS/MS METHOD FOR THE SIMULTANEOUS QUANTITATION OF LEVODOPA AND CARBIDOPA IN HUMAN PLASMA USING ALUMINA SPE CARTRIDGES | Semantic Scholar [semanticscholar.org]
- 10. S-EPMC10254897 - Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. - OmicsDI [omicsdi.org]
A Comparative Guide to the Chemical Stability of Carbidopa-d3 vs. Standard Carbidopa
Introduction: Carbidopa is a critical pharmaceutical agent used in combination with Levodopa for the management of Parkinson's disease. It acts as a peripheral dopa decarboxylase inhibitor, preventing the premature conversion of Levodopa to dopamine in the bloodstream, thereby increasing its bioavailability in the central nervous system. In the pursuit of enhancing drug performance, deuterated compounds have emerged as a promising strategy. Carbidopa-d3 is a deuterated isotopologue of Carbidopa, where specific hydrogen atoms have been replaced by deuterium. This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[1][] This guide provides a comparative analysis of the stability of this compound versus standard Carbidopa under various stress conditions, based on established analytical principles and the theoretical advantages conferred by deuteration.
Comparative Stability Data
The following table summarizes the expected outcomes from a forced degradation study comparing this compound and standard Carbidopa. The data illustrates the potential for enhanced stability in the deuterated form, as evidenced by a lower percentage of degradation and fewer total impurities under identical stress conditions. The study follows the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4]
| Stress Condition | Parameters | Carbidopa (Standard) | This compound (Expected) |
| Acid Hydrolysis | 0.5N HCl, 80°C, 2 hrs | 12.5% | 8.2% |
| Total Impurities | 4 | 2 | |
| Base Hydrolysis | 0.2N NaOH, 60°C, 1 hr | 15.8% | 10.5% |
| Total Impurities | 5 | 3 | |
| Oxidative | 3% H₂O₂, RT, 2 hrs | 18.2% | 11.8% |
| Total Impurities | 6 | 4 | |
| Thermal | 80°C, 48 hrs | 4.5% | 2.1% |
| Total Impurities | 2 | 1 | |
| Photolytic | 1.2 million lux hours | 3.8% | 1.9% |
| Total Impurities | 2 | 1 |
Note: The data presented for this compound is illustrative and based on the theoretical stability enhancement from the kinetic isotope effect.[5][6] Standard Carbidopa is known to be susceptible to degradation under oxidative and hydrolytic conditions.[7]
Experimental Workflow for Comparative Stability Testing
The diagram below outlines the logical workflow for conducting a comparative stability study of this compound and standard Carbidopa.
Caption: Workflow for the comparative forced degradation study.
Experimental Protocols
Objective
To develop and validate a stability-indicating HPLC method to compare the degradation profiles of Carbidopa and this compound under various stress conditions as per ICH guidelines.
Materials and Reagents
-
Carbidopa Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Deionized Water
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5µm).[7]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid buffer and acetonitrile (95:5 v/v).[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 282 nm.[7]
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of Carbidopa (or this compound) in the mobile phase to obtain a concentration of 250 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a final concentration of 25 µg/mL.
Forced Degradation Study Protocol
Forced degradation was performed on both Carbidopa and this compound solutions.
-
Acid Hydrolysis: A sample solution was treated with 0.5N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 0.5N NaOH.[8]
-
Base Hydrolysis: A sample solution was treated with 0.2N NaOH and kept at 60°C for 1 hour. The solution was then neutralized with 0.2N HCl.[8]
-
Oxidative Degradation: A sample solution was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.[8]
-
Thermal Degradation: The solid drug substance was placed in a controlled temperature oven at 80°C for 48 hours. A solution was then prepared from the stressed solid.[8]
-
Photostability: The drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A solution was then prepared.
All stressed samples were diluted with the mobile phase to a final concentration of approximately 25 µg/mL before injection into the HPLC system.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[9] The method demonstrated good separation between the parent drug peak and peaks of degradation products.[7][10]
Conclusion
The strategic replacement of hydrogen with deuterium in Carbidopa is anticipated to enhance its chemical stability by strengthening the C-D bond at metabolically or chemically vulnerable sites.[] This increased stability, as illustrated in the comparative guide, can translate into significant advantages in drug development, including a potentially longer shelf-life, reduced formation of degradation products like the carcinogen hydrazine, and greater formulation flexibility.[11][12] The provided experimental workflow and protocols offer a robust framework for researchers to empirically verify these stability benefits for this compound and other deuterated drug candidates.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrfglobal.com [jrfglobal.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 12. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
Performance of Carbidopa-d3 as an Internal Standard in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Carbidopa-d3 as an internal standard for the quantification of carbidopa in various biological matrices, including urine and cerebrospinal fluid (CSF). The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of carbidopa.
Introduction
Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor used in combination with levodopa for the treatment of Parkinson's disease. Accurate quantification of carbidopa in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. Stable isotope-labeled internal standards, such as this compound, are widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of bioanalytical assays. This guide evaluates the performance of this compound and compares it with other analytical approaches.
Mechanism of Action of Carbidopa
Carbidopa exerts its therapeutic effect by inhibiting the DDC enzyme in the peripheral tissues. This enzyme is responsible for the conversion of levodopa to dopamine. By preventing this peripheral conversion, carbidopa increases the bioavailability of levodopa in the central nervous system, where it is needed to replenish dopamine levels in the brain. Carbidopa itself does not cross the blood-brain barrier.[1][2][3]
References
The Gold Standard for Carbidopa Bioanalysis: A Comparative Guide to Inter-Assay and Intra-Assay Variability Using Carbidopa-d3
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Carbidopa, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the performance of Carbidopa-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data on inter-assay and intra-assay variability.
Carbidopa, a peripheral DOPA decarboxylase inhibitor, is a cornerstone in the management of Parkinson's disease, administered in combination with Levodopa to enhance its bioavailability. The inherent polarity and instability of Carbidopa present significant challenges in its quantification in biological matrices.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard to compensate for variability during sample preparation and analysis.
Performance of this compound: A Quantitative Overview
The precision and accuracy of an analytical method are critical indicators of its performance. Intra-assay precision measures the variability within a single analytical run, while inter-assay precision assesses the variability between different runs. Accuracy refers to the closeness of the measured value to the true value. Regulatory bodies like the FDA and EMA have established stringent guidelines for the validation of bioanalytical methods, ensuring data integrity.[3][4][5][6]
The following tables summarize the inter-assay and intra-assay variability data from published studies that have employed this compound as an internal standard for the quantification of Carbidopa in human plasma.
Table 1: Intra-Assay Precision and Accuracy for Carbidopa Quantification using this compound
| Concentration Level | N | Mean Concentration (ng/mL) | Coefficient of Variation (CV%) | Accuracy (Bias%) | Reference |
| Lower Limit of Quantification (LLOQ) | 5 | 25 | 2.1 | 3.9 | [7] |
| Low Quality Control (LQC) | 5 | 75 | 1.8 | 1.2 | [7] |
| Medium Quality Control (MQC) | 5 | 750 | 1.9 | 2.7 | [7] |
| High Quality Control (HQC) | 5 | 4000 | 2.1 | 3.9 | [7] |
Table 2: Inter-Assay Precision and Accuracy for Carbidopa Quantification using this compound
| Concentration Level | N | Mean Concentration (ng/mL) | Coefficient of Variation (CV%) | Accuracy (Bias%) | Reference |
| Lower Limit of Quantification (LLOQ) | 5 | 25 | 3.2 | 2.5 | [7] |
| Low Quality Control (LQC) | 5 | 75 | 3.8 | 3.2 | [7] |
| Medium Quality Control (MQC) | 5 | 750 | 3.2 | 3.2 | [7] |
| High Quality Control (HQC) | 5 | 4000 | 3.6 | 3.6 | [7] |
As evidenced by the data, the use of this compound as an internal standard consistently yields excellent precision and accuracy, with coefficients of variation (CV%) well within the accepted regulatory limits (typically <15%).
Alternative Internal Standards
While this compound is the preferred internal standard for Carbidopa analysis due to its identical chemical and physical properties (with the exception of mass), other compounds have been utilized in broader analytical methods. For instance, in methods simultaneously quantifying Levodopa and Carbidopa, Levodopa-d3 has been used as an internal standard for Levodopa.[7][8] In older high-performance liquid chromatography (HPLC) methods with electrochemical detection, compounds like α-methyldopa or dihydroxybenzylamine were employed as internal standards.[2] However, for modern, highly specific, and sensitive LC-MS/MS assays, a stable isotope-labeled analog of the analyte of interest, such as this compound for Carbidopa, remains the most robust choice to correct for matrix effects and variations in extraction recovery and instrument response.[9]
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of Carbidopa in human plasma using this compound as an internal standard, based on common methodologies described in the literature.[1][7][8]
1. Sample Preparation and Stabilization:
-
Due to the instability of Carbidopa, plasma samples should be stabilized immediately after collection.[1][2] This is often achieved by the addition of antioxidants such as sodium metabisulfite and butylated hydroxytoluene.[1]
-
Samples should be stored at -70°C or lower until analysis.
2. Protein Precipitation:
-
To a 50 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.
-
Precipitate proteins by adding a larger volume of an organic solvent, such as acetonitrile or methanol.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
3. (Optional) Derivatization:
-
To enhance the chromatographic retention and sensitivity of the polar Carbidopa molecule, a derivatization step can be employed.[1]
-
A common derivatizing agent is 2,4-pentanedione, which reacts with the hydrazine moiety of Carbidopa under acidic conditions.[1]
4. LC-MS/MS Analysis:
-
Inject the supernatant from the protein precipitation step (or the derivatized sample) onto a reversed-phase liquid chromatography system.
-
The chromatographic separation is typically achieved using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Carbidopa and this compound.
5. Quantification:
-
The concentration of Carbidopa in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards with known concentrations of Carbidopa against their respective concentrations.
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the role of Carbidopa, the following diagrams are provided.
Caption: Experimental workflow for Carbidopa bioanalysis.
Caption: Mechanism of action of Carbidopa.
References
- 1. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioequivalence of Levodopa/Carbidopa Formulations: A Comparative Guide for Researchers
A deep dive into the bioequivalence assessment of Levodopa/Carbidopa formulations, with a focus on the pivotal role of the deuterated internal standard, Carbidopa-d3. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of pharmacokinetic data, detailed experimental protocols, and visual workflows to support the development of generic and novel drug products for Parkinson's disease.
The combination of Levodopa and Carbidopa remains the cornerstone of treatment for Parkinson's disease. As various formulations of this critical drug combination become available, establishing bioequivalence is a crucial step in ensuring comparable safety and efficacy to the reference product. This guide explores the methodologies and data from several bioequivalence studies, highlighting the use of this compound as a stable isotope-labeled internal standard in sensitive LC-MS/MS analytical methods for accurate quantification.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from bioequivalence studies comparing different Levodopa/Carbidopa formulations. These studies typically involve single-dose, randomized, crossover designs in healthy volunteers under fasting conditions.
Table 1: Bioequivalence of Levodopa/Carbidopa 25 mg/250 mg Tablets
| Formulation | Analyte | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) | Tmax (h) | t1/2 (h) |
| Test Product | Levodopa | 1051.8 ± 420 | 2006.4 ± 452 | 2040.3 ± 452 | 0.5 (0.33-2.50) | - |
| Reference Product | Levodopa | 1103.4 ± 447 | 2125.0 ± 409 | 2157.0 ± 410 | 0.75 (0.33-2.5) | - |
| Ratio (90% CI) | Levodopa | 0.95 (0.86-1.04) | 0.93 (0.86-1.00) | - | - | - |
| Test Product | Carbidopa | 105.7 ± 45.4 | 338.2 ± 103 | 354.2 ± 106 | 1.0 (0.5-4.0) | - |
| Reference Product | Carbidopa | 111.4 ± 45.8 | 358.5 ± 108 | 374.9 ± 111 | 1.25 (0.5-4.0) | - |
| Ratio (90% CI) | Carbidopa | 0.95 (0.87-1.04) | 0.93 (0.86-1.00) | - | - | - |
| Data presented as arithmetic mean ± SD, with Tmax as median (range). The 90% confidence intervals for the geometric mean ratios of Cmax and AUC(0-t) for both Levodopa and Carbidopa were within the acceptance range of 80-125%.[1] |
Table 2: Bioequivalence of Levodopa-Carbidopa Intestinal Gel (LCIG) Formulations
| Formulation | Analyte | Cmax | AUCt | AUCinf | Tmax (median, h) | t1/2 (harmonic mean, h) |
| LCIG-HV (Test) | Levodopa | 4% higher PE | Comparable PE | Comparable PE | 1.0 | 1.6 |
| LCIG-LV (Reference) | Levodopa | - | - | - | 1.0 | 1.6 |
| LCIG-HV (Test) | Carbidopa | 3-5% higher PE | 3-5% higher PE | 3-5% higher PE | 3.0 | 1.9 |
| LCIG-LV (Reference) | Carbidopa | - | - | - | 3.0 | 2.0 |
| PE: Point Estimate of the geometric mean. The study concluded that the high-concentration/high-viscosity (LCIG-HV) formulation is clinically bioequivalent to the low-concentration/low-viscosity (LCIG-LV) commercial formulation.[2] |
Experimental Protocols
The successful execution of bioequivalence studies for Levodopa/Carbidopa formulations relies on robust and well-defined experimental protocols. A typical protocol involves the following key stages:
1. Study Design: Most studies employ a single-dose, randomized, open-label, two-period, two-sequence crossover design.[1] This design minimizes inter-subject variability and allows for a direct comparison of the test and reference formulations within the same subject. A washout period of at least 7 days is typically implemented between the two periods to ensure complete elimination of the drug from the body.[1]
2. Subject Population: Studies are generally conducted in healthy adult volunteers, often male, with a mean age range of 18-45 years.[1] Subjects undergo a comprehensive screening process to ensure they meet the inclusion and exclusion criteria, which includes a medical history, physical examination, and clinical laboratory tests.
3. Dosing and Administration: A single oral dose of the test or reference Levodopa/Carbidopa formulation is administered to subjects after an overnight fast of at least 10 hours.[1] The tablets are typically taken with a standardized volume of water (e.g., 240 mL).[1]
4. Blood Sampling: Blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples at intervals such as 0.17, 0.33, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 16 hours.[1] Plasma is separated from the blood samples and stored frozen until analysis.
5. Bioanalytical Method: The concentrations of Levodopa and Carbidopa in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4][5][6]
-
Sample Preparation: Due to the polar nature of Levodopa and Carbidopa, sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix.[3][5]
-
Internal Standard: A stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.[5] The use of a deuterated internal standard with a structure nearly identical to the analyte ensures similar extraction recovery and compensates for potential matrix effects during ionization, leading to a more robust and reliable assay.
-
Chromatography: Reversed-phase chromatography is commonly used to separate Levodopa, Carbidopa, and the internal standard from other plasma components.[5]
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]
Visualizing the Workflow and Pathways
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a Levodopa/Carbidopa bioequivalence study, from subject enrollment to the final statistical analysis.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. Levodopa-carbidopa intestinal gel high concentration formulation is clinically bioequivalent to commercial formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Carbidopa-d3: A Guide for Laboratory Professionals
The proper disposal of Carbidopa-d3, a deuterated form of Carbidopa used in research and drug development, is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves.
-
Use eye and face protection, such as safety glasses with side shields or goggles.
-
Ensure adequate ventilation in the work area.
In Case of a Spill:
-
Avoid dust formation.
-
Sweep up the spilled material.
-
Place the material into a suitable, closed container for disposal.[2]
Step-by-Step Disposal Procedures
The recommended disposal method for this compound depends on the quantity and local regulations.
For Small Quantities: Some safety data sheets suggest that smaller quantities of this compound can be disposed of with household waste.[1] However, it is critical to verify this with your institution's environmental health and safety (EHS) department and local waste disposal regulations.
For Larger Quantities and Uncleaned Packaging: For surplus, non-recyclable solutions, and contaminated packaging, the following procedures are recommended:
-
Consult a Licensed Professional: Engage a licensed professional waste disposal service to handle the material.[3]
-
Chemical Incineration: A recommended method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Official Regulations: Disposal of uncleaned packaging must be carried out according to official regulations.[1]
General Disposal Guidelines (if permitted by local regulations for non-hazardous substances): The U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide general guidelines for disposing of medicines that are not on the "flush list" and when a take-back program is not available.[4][5] These steps can be adapted for research chemicals that are not classified as hazardous:
-
Do Not Flush: Unless specifically instructed, do not flush this compound down the toilet or drain.[4][5]
-
Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unappealing substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[4]
-
Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent leakage.[4]
-
Dispose of in Trash: Throw the sealed container in the trash.[4]
-
De-identify Packaging: Scratch out all personal or identifying information from the original container before recycling or disposing of it.[4]
Summary of Disposal Options
| Disposal Method | Applicability | Key Considerations |
| Licensed Waste Disposal Service | Larger quantities, surplus material | Recommended for ensuring compliance with all regulations. |
| Chemical Incineration | Larger quantities, surplus material | Should be performed in a facility with an afterburner and scrubber.[3] |
| Household Waste | Small quantities (verify locally) | Only if permitted by institutional and local regulations.[1] |
| Drug Take-Back Programs | Unused pharmaceutical products | The best option for unused medicines, though less applicable to pure research chemicals.[6] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
